molecular formula C11H14N2O4 B1293645 4-(3-Methoxy-4-nitrophenyl)morpholine CAS No. 6950-88-5

4-(3-Methoxy-4-nitrophenyl)morpholine

Cat. No.: B1293645
CAS No.: 6950-88-5
M. Wt: 238.24 g/mol
InChI Key: YMXOMWAFFGHJFC-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-nitrophenyl)morpholine is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65635. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methoxy-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-16-11-8-9(2-3-10(11)13(14)15)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXOMWAFFGHJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064515
Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Molecular Weight

238.24 g/mol
Source PubChem
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CAS No.

6950-88-5
Record name 4-(3-Methoxy-4-nitrophenyl)morpholine
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Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Record name Morpholine, 4-(3-methoxy-4-nitrophenyl)-
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Record name 4-(3-methoxy-4-nitrophenyl)morpholine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Methoxy-4-nitrophenyl)morpholine. The information is compiled for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.

Core Chemical Identity

This compound is an organic compound featuring a morpholine ring attached to a methoxy- and nitro-substituted phenyl group.[1][2] The presence of the nitro group, a strong electron-withdrawing group, and the morpholine moiety, a common scaffold in medicinal chemistry, makes this compound a subject of interest for further chemical and biological exploration.[3]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1][2][4]
CAS Number 6950-88-5[1][2][5]
Molecular Formula C₁₁H₁₄N₂O₄[2][5][6]
Molecular Weight 238.24 g/mol [2][6]
PubChem CID 81388[4]
InChI Key YMXOMWAFFGHJFC-UHFFFAOYSA-N[1][4]

| SMILES | COC1=C(C=CC(=C1)N2CCOCC2)N+(=O)O-[2][4] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research settings.

Table 2: Physicochemical Data

Property Value Source
Melting Point 165–168 °C [1][6]
Boiling Point 425.6 ± 45.0 °C at 760 mmHg (Predicted) [6]
Density 1.3 ± 0.1 g/cm³ (Predicted) [6]
Flash Point 211.2 °C (Predicted) [6]

| Purity | Typically ≥95% (Commercial sources) |[1] |

Synthesis and Characterization

While specific peer-reviewed synthesis protocols for this compound are not abundant in the provided search results, a general and well-established method for synthesizing N-aryl morpholines is through nucleophilic aromatic substitution. This method is commonly used for analogous compounds like 4-(4-nitrophenyl)thiomorpholine.[7]

A plausible synthetic route involves the reaction of a halo-aromatic precursor with morpholine.

  • Reactants : The key starting materials are 1-halo-3-methoxy-4-nitrobenzene (e.g., 1-fluoro- or 1-chloro-3-methoxy-4-nitrobenzene) and morpholine. A base, such as triethylamine (TEA) or potassium carbonate, is typically used to scavenge the resulting hydrohalic acid.[7][8]

  • Solvent : A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is suitable for this type of reaction.[7]

  • Procedure :

    • Dissolve the halo-aromatic precursor in the chosen solvent within a round-bottom flask equipped with a reflux condenser.

    • Add morpholine (typically 1.1 to 2 equivalents) and the base (1.5 to 2.5 equivalents) to the solution.[8]

    • Heat the reaction mixture to a temperature between 80 °C and 150 °C and stir for several hours (typically 4-12 hours).[7][9]

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

  • Work-up and Purification :

    • After the reaction is complete, cool the mixture to room temperature.

    • If necessary, filter off any solid byproducts.

    • The crude product is often isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.[7]

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The final product can be purified by recrystallization, typically from a solvent like ethanol or a mixture of dichloromethane and hexanes.

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the molecular structure.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as the C-O-C ether and morpholine stretches, and the N-O stretches of the nitro group.

  • Melting Point Analysis : A sharp melting point range indicates high purity.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage reactants Starting Materials (1-Halo-3-methoxy-4-nitrobenzene + Morpholine) reaction Nucleophilic Aromatic Substitution (Solvent, Base, Heat) reactants->reaction workup Aqueous Work-up & Organic Extraction reaction->workup purification Purification (Recrystallization) workup->purification product Final Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir mp Melting Point Analysis product->mp

Caption: General workflow for the synthesis and characterization of the target compound.

Biological and Pharmaceutical Context

The morpholine heterocycle is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its inclusion often improves the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

The nitrophenyl group is a common feature in pharmacologically active compounds and can serve as a precursor to an aniline group via reduction. The resulting amino group is a versatile chemical handle for further derivatization in drug discovery campaigns.[7] For instance, 4-(4-nitrophenyl)morpholine is a known intermediate in the synthesis of potential antitumor drugs.[11][12] Derivatives of 1,2,4-triazole containing methoxy groups have also been shown to possess enhanced anticancer activity.[13]

Given these precedents, this compound represents a valuable building block for creating libraries of novel compounds aimed at various biological targets.

G cluster_core Core Compound cluster_modification Chemical Modification cluster_application Potential Applications core_compound This compound reduction Reduction of Nitro Group (e.g., using H₂, Pd/C or SnCl₂) core_compound->reduction aniline Intermediate: 4-(4-Amino-3-methoxyphenyl)morpholine reduction->aniline derivatization Further Derivatization (e.g., Amide Coupling) aniline->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

Caption: Logical flow from the core compound to potential drug discovery applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, safety precautions can be inferred from data on similar compounds, such as 4-(4-Nitrophenyl)morpholine and other nitro-aromatics.

  • Hazard Classification : This chemical is considered hazardous. It may cause skin and eye irritation and may cause respiratory irritation. Some related compounds are harmful if swallowed, in contact with skin, or if inhaled.

  • Handling :

    • Use in a well-ventilated area or under a chemical fume hood.[14]

    • Avoid breathing dust, fumes, or vapors.[14]

    • Wash hands and any exposed skin thoroughly after handling.[14]

    • Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[14][15]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[14]

    • Keep the container tightly closed.[14]

    • Store away from oxidizing agents.[14]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[14]

    • Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

    • Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[14]

    • Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[14]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

References

Technical Guide: 4-(3-Methoxy-4-nitrophenyl)morpholine (CAS 6950-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxy-4-nitrophenyl)morpholine is a heterocyclic organic compound featuring a morpholine ring attached to a methoxy- and nitro-substituted phenyl group. While this specific molecule is primarily available as a research chemical, its structural motifs are of significant interest in medicinal chemistry. The nitrophenylmorpholine scaffold is a recognized pharmacophore in various biologically active molecules, notably as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, making inhibitors of this pathway a major focus of oncology drug development.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed, plausible synthesis protocol, and its potential biological significance as a PI3K inhibitor. It also includes detailed experimental protocols for its potential biological evaluation.

Physicochemical and Spectral Data

PropertyValueReference
CAS Number 6950-88-5[1][2]
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1][2]
Melting Point 165-168 °C
IUPAC Name This compound[2]
InChI Key YMXOMWAFFGHJFC-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N2CCOCC2)N(=O)=O[2]
Purity Typically ≥95% (as supplied by vendors)

Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an activated aromatic ring by a nucleophile, in this case, morpholine. The nitro group in the para position and the methoxy group in the meta position to the leaving group activate the ring for nucleophilic attack.

While a specific literature preparation for this exact molecule is not available, the following protocol is based on well-established procedures for analogous reactions.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Product 4-Chloro-2-methoxy-1-nitrobenzene 4-Chloro-2-methoxy-1-nitrobenzene Reaction 4-Chloro-2-methoxy-1-nitrobenzene->Reaction + Morpholine Morpholine Morpholine This compound This compound Reaction->this compound Base, Solvent, Heat

Figure 1: General synthesis scheme for this compound.

Detailed Experimental Protocol:

  • Materials:

    • 4-Chloro-2-methoxy-1-nitrobenzene (1 equivalent)

    • Morpholine (1.5-2 equivalents)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methoxy-1-nitrobenzene (1 eq.), the chosen solvent (e.g., DMF), and the base (e.g., K₂CO₃, 2 eq.).

    • Add morpholine (1.5 eq.) to the stirring suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water and then with brine to remove residual solvent and base.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

  • Characterization: The purified product should be characterized by:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C-O-C of morpholine and ether, N-O of the nitro group).

    • Melting Point Analysis: To assess purity.

Biological Activity and Signaling Pathway

The morpholine moiety is a privileged scaffold in many kinase inhibitors. Specifically, the oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. Many potent and selective PI3K inhibitors, such as ZSTK474 and GDC-0941, feature a morpholine group.

Given the structural similarity of this compound to known PI3K inhibitors, it is hypothesized that this compound could also exhibit inhibitory activity against PI3K isoforms. Inhibition of PI3K would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key step in activating downstream signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits

Figure 2: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of the title compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of this compound, the following experimental protocols can be employed.

In Vitro PI3K Enzymatic Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms.

PI3K_Assay_Workflow start Start step1 Prepare reaction mix: PI3K enzyme, PIP2 substrate, and test compound start->step1 step2 Initiate reaction with ATP step1->step2 step3 Incubate at RT step2->step3 step4 Stop reaction and detect PIP3 product (e.g., ADP-Glo, ELISA) step3->step4 end Calculate IC50 step4->end

Figure 3: Workflow for an in vitro PI3K enzymatic inhibition assay.

  • Protocol:

    • Recombinant human PI3K isoforms (α, β, δ, γ) are incubated with varying concentrations of this compound in an assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate, PIP2.

    • The reaction is allowed to proceed for a defined period at room temperature.

    • The amount of product (PIP3) or the depletion of ATP is quantified. Commercially available kits (e.g., ADP-Glo™ Kinase Assay) are often used, which measure the amount of ADP produced as a direct indicator of kinase activity.

    • The results are expressed as a percentage of the activity of a vehicle control (e.g., DMSO).

    • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.

Cell-Based Assay: Western Blot for PI3K Pathway Activation

This experiment assesses the compound's ability to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream effectors, such as Akt.

  • Protocol:

    • Cell Culture and Treatment: Cancer cell lines with known PI3K pathway activation (e.g., PTEN-null lines like PC-3 or U87MG) are cultured to ~70-80% confluency. The cells are then treated with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: The intensity of the p-Akt band is normalized to the total Akt band to determine the extent of pathway inhibition.

Conclusion

This compound is a readily synthesizable compound whose chemical structure suggests a high potential for biological activity, particularly as an inhibitor of the PI3K signaling pathway. While specific experimental data on its biological effects are not yet published, this guide provides a robust framework for its synthesis and evaluation. The detailed protocols for enzymatic and cell-based assays offer a clear path for researchers to investigate its potential as a tool compound for studying the PI3K pathway or as a lead scaffold for the development of novel anticancer therapeutics. Further research is warranted to fully characterize this compound and elucidate its specific biological functions.

References

An In-depth Technical Guide to 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological significance of 4-(3-Methoxy-4-nitrophenyl)morpholine. This compound belongs to a class of nitroaromatic morpholine derivatives, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related structures.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValueCitations
Molecular FormulaC₁₁H₁₄N₂O₄[1][2]
Molecular Weight238.24 g/mol [1][2][3]
CAS Number6950-88-5[1][2]
IUPAC NameThis compound[1]
Melting Point165–168 °C[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of N-aryl morpholines is through nucleophilic aromatic substitution. The following protocol is a representative procedure adapted from methods for similar compounds.

Reaction:

Materials:

  • 4-Fluoro-2-methoxynitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-methoxynitrobenzene in acetonitrile.

  • Add an excess of morpholine (typically 1.2 to 1.5 equivalents) to the solution.

  • Add potassium carbonate (K₂CO₃) as a base to neutralize the hydrofluoric acid byproduct.

  • The reaction mixture is then heated to reflux (approximately 80-85°C) and stirred for several hours (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted multiple times with ethyl acetate.[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[4]

  • The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

To assess the purity and quantify this compound, a reverse-phase HPLC method can be employed.[5]

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column or a similar C18 column.[5]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard stock solution of the purified compound in a suitable solvent (e.g., acetonitrile).

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by dissolving the test compound in the mobile phase.

  • Inject the standards and the sample solution into the HPLC system.

  • The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against the calibration curve.

Potential Biological Significance and Investigative Workflow

While specific signaling pathways for this compound are not extensively documented, derivatives of 4-nitrophenyl-morpholine have been investigated for their potential anticancer activities.[6] The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[7][8] The nitroaromatic moiety is also a key feature in many biologically active compounds.

The logical workflow for investigating the biological activity of this compound would typically involve initial screening for cytotoxicity, followed by more detailed mechanistic studies.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Purification C Select Cancer Cell Lines A->C B Cell Viability Assays (e.g., MTT, XTT) D Determine IC50 Values B->D C->B E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Target Identification Studies E->G F->G H Animal Model Selection (e.g., Xenograft) G->H I Toxicity & Efficacy Studies H->I J Pharmacokinetic Analysis I->J

Caption: Workflow for evaluating the anticancer potential of the compound.

This diagram illustrates a standard pipeline for drug discovery, starting from the synthesis and initial screening of the compound against cancer cell lines to determine its half-maximal inhibitory concentration (IC50). Positive hits would then be subjected to more detailed studies to understand their mechanism of action, such as their effects on apoptosis and the cell cycle. Finally, promising candidates would be evaluated in animal models to assess their efficacy and safety profiles.

References

Technical Guide: Physicochemical Properties of 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the melting point, of the compound 4-(3-Methoxy-4-nitrophenyl)morpholine. It includes a summary of its key physicochemical data and a comprehensive experimental protocol for melting point determination.

Core Compound Information

This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O₄.[1][2][3] It is of interest to researchers in various fields, including medicinal chemistry. Accurate determination of its physical properties, such as the melting point, is a critical first step in its characterization, providing insights into its purity and identity.[4][5]

Physical and Chemical Properties

The known physical and chemical data for this compound are summarized in the table below.

PropertyValueReference
Melting Point 165-168 °C[1][6]
Molecular Formula C₁₁H₁₄N₂O₄[1][2][3]
Molecular Weight 238.24 g/mol [1][2][3]
Boiling Point 425.6 ± 45.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 211.2 °C[1]
CAS Number 6950-88-5[2][3][6]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[5] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.[4] Impurities tend to depress and broaden the melting point range.[4][5] The following protocol outlines a standard method for determining the melting point of this compound using a modern melting point apparatus.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass or weighing paper

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[7]

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[5]

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[5][7] The packed sample height should be between 2-4 mm.[7][8]

  • Melting Point Measurement:

    • Rapid Preliminary Measurement (Optional but Recommended): To save time, a rapid determination can be performed first to find the approximate melting point. Heat the sample at a rate of 10-20°C per minute.[8]

    • Accurate Measurement:

      • Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed.[8]

      • Place a new, properly prepared capillary tube with the sample into the heating block of the melting point apparatus.[7][8]

      • Set the apparatus to heat at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

      • Observe the sample closely through the magnifying lens.

      • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[8]

      • Continue to heat slowly and record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[8]

  • Data Recording and Analysis:

    • The recorded temperatures represent the melting point range of the sample.

    • For high accuracy, repeat the measurement with a fresh sample at least two more times to ensure consistency.

    • A narrow melting point range (e.g., 165-166°C) is indicative of a pure compound, while a broader range (e.g., 163-167°C) may suggest the presence of impurities.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of a melting point.

MeltingPointWorkflow start Start prep_sample Sample Preparation (Grind and pack into capillary tube) start->prep_sample initial_melt Rapid Preliminary Melt (10-20°C/min) prep_sample->initial_melt cool_down Cool Apparatus (10-15°C below approx. MP) initial_melt->cool_down accurate_melt Accurate Measurement (1-2°C/min) cool_down->accurate_melt record_range Record Melting Range (First liquid to complete melt) accurate_melt->record_range repeat_check Repeat for Consistency? record_range->repeat_check repeat_check->accurate_melt Yes end End repeat_check->end No

Caption: Workflow for Melting Point Determination.

References

"4-(3-Methoxy-4-nitrophenyl)morpholine" spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the spectral data of 4-(3-Methoxy-4-nitrophenyl)morpholine is currently unavailable due to the absence of publicly accessible, experimentally determined NMR, IR, and MS spectra for this specific compound. While the substance is commercially available and its basic properties are documented, a detailed spectroscopic characterization has not been published in scientific literature or deposited in open-access spectral databases.

This guide, therefore, presents predicted spectral data based on standard spectroscopic principles and data from analogous compounds. It also outlines the general experimental protocols that would be employed to acquire such data. This information is intended to serve as a reference for researchers and scientists until experimental data becomes available.

Molecular Structure and Properties

This compound is an organic compound with the following key characteristics:

  • CAS Number: 6950-88-5[1][2]

  • Molecular Formula: C₁₁H₁₄N₂O₄[1][2]

  • Molecular Weight: 238.24 g/mol [1][2]

  • Melting Point: 165-168 °C[3]

The molecular structure consists of a morpholine ring attached to a nitrophenyl group, which is also substituted with a methoxy group.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established chemical shift and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0d1HAr-H (ortho to NO₂)
~7.0 - 7.2dd1HAr-H (ortho to morpholine)
~6.8 - 6.9d1HAr-H (meta to morpholine)
~3.9 - 4.0s3H-OCH₃
~3.8 - 3.9t4H-N-CH₂- (morpholine)
~3.2 - 3.3t4H-O-CH₂- (morpholine)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155Ar-C (attached to -OCH₃)
~148Ar-C (attached to -NO₂)
~142Ar-C (attached to morpholine)
~125Ar-CH
~115Ar-CH
~110Ar-CH
~67-O-CH₂- (morpholine)
~56-OCH₃
~50-N-CH₂- (morpholine)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2800MediumAliphatic C-H stretch (morpholine, -OCH₃)
~1590, ~1480StrongAromatic C=C stretch
~1520, ~1340StrongAsymmetric and symmetric N-O stretch (nitro group)
~1250StrongAryl-O-C stretch (methoxy)
~1120StrongC-N stretch (aromatic amine)
~1100StrongC-O-C stretch (morpholine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z RatioRelative IntensityAssignment
238High[M]⁺ (Molecular Ion)
208Medium[M - NO]⁺
192Medium[M - NO₂]⁺
181High[M - C₂H₄NO]⁺ (loss of morpholine fragment)
151Medium[M - C₄H₈NO₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) would be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence would be used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV would be a standard method. Electrospray ionization (ESI) could also be used, particularly for LC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer would be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum would be recorded over a mass range of approximately m/z 50-500.

Visualizations

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Characterization Compound 4-(3-Methoxy-4- nitrophenyl)morpholine NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Structure Elucidation Process->Interpret Result Confirmed Structure Interpret->Result

References

Safety and Toxicological Profile of 4-(3-Methoxy-4-nitrophenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and toxicological information for 4-(3-Methoxy-4-nitrophenyl)morpholine (CAS No. 6950-88-5). The data for this specific compound is limited in the public domain. Therefore, this guide also draws upon general knowledge of nitroaromatic compounds and standardized testing protocols to provide a comprehensive overview. All information should be used in conjunction with a formal Safety Data Sheet (SDS) from the supplier and a thorough risk assessment before handling or use.

Introduction

This compound is a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount for safe handling and for predicting its potential biological effects. This technical guide summarizes the available hazard information, outlines probable experimental methodologies for its determination, and discusses the potential toxicological mechanisms based on its chemical class.

Hazard Identification and Classification

Based on available Safety Data Sheet information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning

Note: This classification is based on information from a single supplier and may not be exhaustive. Independent verification is recommended.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for exposure and absorption.

PropertyValueSource
CAS Number 6950-88-5[Sigma-Aldrich, US EPA]
Molecular Formula C₁₁H₁₄N₂O₄[Sigma-Aldrich, US EPA]
Molecular Weight 238.24 g/mol [US EPA]
Melting Point 165-168 °C[Sigma-Aldrich]
Appearance Not specified (likely a solid at room temperature)-
Solubility Not specified-

Experimental Protocols for Hazard Determination

The GHS classifications listed above are typically determined using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely methodologies used to assess the hazards of this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Typically, a small number of rats (usually females) are used in a stepwise procedure.

  • Dosing: A starting dose of 300 mg/kg body weight is often used if there is no prior information on the substance's toxicity. The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Stepwise Procedure: Depending on the outcome (mortality or no mortality) in the initial group, the dose for the next group of animals is either increased or decreased.

  • Classification: The substance is classified into a GHS category based on the dose at which mortality is observed.

Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[1][2][3][4][5]

Methodology:

  • Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.[1][3]

  • Application: The test substance is applied topically to the surface of the skin tissue model.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which the substance is removed, and the tissue is incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured using a cell viability assay, most commonly the MTT assay. The enzymatic conversion of MTT to a colored formazan product by viable cells is quantified spectrophotometrically.

  • Classification: A substance is identified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[1]

Eye Irritation (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method is used to identify chemicals that can cause serious eye damage or irritation.[6][7]

Methodology:

  • Test System: A three-dimensional reconstructed human cornea-like epithelium (RhCE) model is used.

  • Application: The test substance is applied directly to the epithelial surface of the corneal model.

  • Exposure and Incubation: The tissue is exposed for a defined period (e.g., 30 minutes for liquids), followed by a post-exposure incubation period.[6]

  • Viability Assessment: The viability of the corneal tissue is determined using the MTT assay.

  • Classification: A chemical is classified as causing serious eye irritation (GHS Category 2A) if the mean tissue viability is reduced to ≤ 60%.[6]

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

The assessment of respiratory irritation is complex and can involve in vivo or in vitro methods. In vivo studies, such as those following OECD Guideline 403 (Acute Inhalation Toxicity), can provide data on respiratory tract effects.[8][9][10][11]

Methodology (General Principles of OECD 403):

  • Test Animals: Typically rats are used.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).[10][11]

  • Observations: Animals are observed for signs of respiratory distress (e.g., changes in breathing rate and pattern, nasal discharge) and other systemic toxic effects during and after exposure for up to 14 days.

  • Pathology: At the end of the observation period, a gross necropsy is performed, with special attention to the respiratory tract.

  • Classification: Evidence of significant respiratory tract irritation at non-lethal concentrations can lead to classification as a respiratory irritant (GHS Category 3).

Potential Mechanism of Toxicity: The Role of the Nitroaromatic Group

The proposed general toxicological pathway for nitroaromatic compounds involves the following steps:

  • Enzymatic Reduction: The nitro group (-NO₂) can undergo a series of enzymatic reductions within the body, catalyzed by various nitroreductases. This process can occur under both aerobic and anaerobic conditions.

  • Formation of Reactive Intermediates: This reduction is a stepwise process that generates several highly reactive intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) derivatives, as well as nitro anion radicals.[13]

  • Oxidative Stress: Under aerobic conditions, the nitro anion radical can react with molecular oxygen to produce superoxide radicals, leading to a futile redox cycle that generates significant oxidative stress. This can deplete cellular antioxidants and damage cellular components like lipids, proteins, and DNA.

  • Covalent Binding: The hydroxylamino intermediate is a potent electrophile that can covalently bind to cellular macromolecules, including proteins and DNA. This can disrupt cellular function and lead to cytotoxicity and genotoxicity.

  • Methemoglobinemia: Some nitroaromatic and hydroxylamino compounds can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin, which is incapable of transporting oxygen.

This general mechanism is depicted in the following signaling pathway diagram.

Toxicity_Pathway cluster_0 Cellular Environment cluster_1 Toxicological Effects Nitroaromatic_Compound This compound (Ar-NO₂) Nitro_Radical Nitro Anion Radical (Ar-NO₂⁻) Nitroaromatic_Compound->Nitro_Radical 1e⁻ reduction Nitro_Radical->Nitroaromatic_Compound Reoxidation Nitroso Nitroso Derivative (Ar-NO) Nitro_Radical->Nitroso 1e⁻ reduction, H⁺ Superoxide O₂⁻ (Superoxide) Nitro_Radical->Superoxide Reaction with O₂ Hydroxylamino Hydroxylamino Derivative (Ar-NHOH) Nitroso->Hydroxylamino 2e⁻ reduction, 2H⁺ Amine Amino Derivative (Ar-NH₂) Hydroxylamino->Amine 2e⁻ reduction, H₂O Macromolecule_Damage Macromolecule Adducts (Protein & DNA Damage) Hydroxylamino->Macromolecule_Damage Covalent Binding Methemoglobinemia Methemoglobinemia Hydroxylamino->Methemoglobinemia Hemoglobin Oxidation Oxidative_Stress Oxidative Stress (ROS Production) Nitroreductases Nitroreductases Oxygen O₂ Superoxide->Oxidative_Stress

References

"4-(3-Methoxy-4-nitrophenyl)morpholine" commercial suppliers and pricing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3-Methoxy-4-nitrophenyl)morpholine, a valuable building block in medicinal chemistry. It details commercial suppliers, pricing, and key chemical properties. While specific experimental protocols for its direct use in signaling pathways are not extensively documented in publicly available literature, this guide presents a synthesis protocol based on related compounds and outlines its potential applications in drug discovery.

Chemical Properties and Commercial Availability

This compound, with CAS number 6950-88-5, is a nitroaromatic morpholine derivative.[1] The presence of the electron-withdrawing nitro group and the morpholine moiety makes it a versatile scaffold in the synthesis of more complex molecules with potential biological activities.[1]

Table 1: Chemical Properties

PropertyValueSource
CAS Number6950-88-5[2][3][4][5][6][7][8]
Molecular FormulaC11H14N2O4[2][4][9][8]
Molecular Weight238.24 g/mol [3][8]
Melting Point165-168 °C[4]
Purity>98%[9]

Table 2: Commercial Suppliers and Pricing

SupplierProduct CodePurityAvailable QuantitiesPrice (EUR)
Boron MolecularBM109999%Not SpecifiedNot Specified
CymitQuimica10-F080280Not Specified1g, 5g, 10g, 25g58.00 (1g), 134.00 (5g), 307.00 (10g), 482.00 (25g)[3]
Sigma-AldrichMAT239355224Not SpecifiedNot SpecifiedNot Specified
J&K Scientific90055098%Not SpecifiedNot Specified[9]
BLDpharmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Santa Cruz BiotechnologyNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7][8]
LGC StandardsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
AboundNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general method can be inferred from the synthesis of similar N-phenyl morpholine compounds.[10] The following is a representative synthetic pathway based on nucleophilic aromatic substitution.

Reaction Scheme:

synthesis reactant1 1-Chloro-3-methoxy-4-nitrobenzene reagents Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) reactant1->reagents reactant2 Morpholine reactant2->reagents product This compound reagents->product Heat

Figure 1: General synthesis pathway for this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3-methoxy-4-nitrobenzene and an excess of morpholine in a suitable solvent such as acetonitrile.

  • Addition of Base: Add a tertiary amine base, for example, triethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Biological Significance and Applications

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1][11] Nitroaromatic compounds, on the other hand, are precursors to anilines, which are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The reduction of the nitro group in this compound would yield 4-(3-methoxy-4-aminophenyl)morpholine, a valuable building block for further chemical modifications.

While the direct biological activity of this compound is not extensively reported, its structural motifs are present in molecules with various therapeutic applications, including anticancer agents.[12]

The following diagram illustrates a potential workflow for utilizing this compound in a drug discovery context.

drug_discovery_workflow start This compound reduction Reduction of Nitro Group start->reduction intermediate 4-(3-Methoxy-4-aminophenyl)morpholine reduction->intermediate diversification Chemical Diversification (e.g., Amide Coupling, Sulfonylation) intermediate->diversification library Compound Library diversification->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

References

The Strategic Role of 4-(3-Methoxy-4-nitrophenyl)morpholine as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-(3-Methoxy-4-nitrophenyl)morpholine is a valuable synthetic intermediate, primarily utilized in the construction of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a nitro-activated aromatic ring linked to a morpholine moiety, provides a versatile platform for a variety of chemical transformations. This technical guide details the synthesis, key reactions, and applications of this intermediate, providing experimental protocols and quantitative data to support its use in research and development.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. When incorporated into an aromatic system, as in this compound, it provides a handle for further functionalization. The electron-withdrawing nitro group on the phenyl ring activates the aromatic system for nucleophilic aromatic substitution and is also a precursor to a primary amine, a common functional group in bioactive molecules. This guide will explore the synthesis of this compound and its primary role as an intermediate in the synthesis of the corresponding aniline derivative, a crucial building block for various applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its reduced product, 2-Methoxy-4-morpholinoaniline, is provided in Table 1.

Table 1: Physicochemical Properties

PropertyThis compound2-Methoxy-4-morpholinoaniline
CAS Number 6950-88-5209960-91-8[1]
Molecular Formula C₁₁H₁₄N₂O₄C₁₁H₁₆N₂O₂[1]
Molecular Weight 238.24 g/mol 208.26 g/mol [1]
Melting Point 165-168 °CNot available
Appearance Yellow solid (inferred)Not available
IUPAC Name This compound2-methoxy-4-morpholin-4-ylaniline[1]

Synthesis of this compound

General Reaction Scheme

G reagent1 4-Chloro-2-methoxy-nitrobenzene conditions Base (e.g., K2CO3 or Et3N) Solvent (e.g., Acetonitrile or DMF) Heat reagent1->conditions reagent2 Morpholine reagent2->conditions product This compound conditions->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 4-(4-nitrophenyl)thiomorpholine and is expected to provide the desired product in good yield.[2]

Materials:

  • 4-Chloro-2-methoxynitrobenzene (or 4-Fluoro-2-methoxynitrobenzene)

  • Morpholine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (or DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methoxynitrobenzene (1.0 eq) in acetonitrile.

  • Add morpholine (1.1 eq) and triethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Quantitative Data (Expected): While a specific yield for this reaction is not available, similar nucleophilic aromatic substitution reactions to produce N-aryl morpholines often proceed in high yields, typically in the range of 80-95%.[2]

Role as a Synthetic Intermediate: Reduction to 2-Methoxy-4-morpholinoaniline

The primary utility of this compound lies in its conversion to 2-methoxy-4-morpholinoaniline. The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a plethora of subsequent reactions such as amide bond formation, diazotization, and reductive amination.

General Reaction Scheme

G start This compound conditions Reducing Agent (e.g., H2/Pd-C, SnCl2/HCl) Solvent (e.g., Methanol, Ethanol) start->conditions product 2-Methoxy-4-morpholinoaniline conditions->product

Caption: Reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation (Adapted)

This protocol is based on the catalytic hydrogenation of 4-(4-nitrophenyl)morpholine and is a clean and efficient method for nitro group reduction.[3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel, add this compound (1.0 eq) and methanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 2-methoxy-4-morpholinoaniline. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Expected): Catalytic hydrogenation of nitroarenes is generally a high-yielding reaction. For the analogous reduction of 4-(4-nitrophenyl)morpholine, yields are reported to be in the range of 70-99%.[3]

Characterization Data

While specific NMR data for this compound was not found in the searched literature, the expected signals can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Signals
¹H NMR Aromatic protons (3H, likely complex multiplets or doublets in the range of 7.0-8.0 ppm), Methoxy protons (3H, singlet around 3.9 ppm), Morpholine protons (8H, two distinct triplets or multiplets around 3.8 ppm and 3.2 ppm for protons adjacent to oxygen and nitrogen, respectively).
¹³C NMR Aromatic carbons (6C, in the range of 110-160 ppm), Methoxy carbon (1C, around 56 ppm), Morpholine carbons (4C, two signals around 67 ppm and 50 ppm for carbons adjacent to oxygen and nitrogen, respectively).

Applications and Future Perspectives

The resulting 2-methoxy-4-morpholinoaniline is a valuable building block for the synthesis of a wide range of biologically active molecules. The primary amine can be readily acylated, alkylated, or used in coupling reactions to construct larger, more complex structures. The methoxy and morpholine groups can also influence the biological activity and pharmacokinetic properties of the final compounds. This intermediate is particularly relevant in the discovery of kinase inhibitors, GPCR modulators, and other therapeutic agents where the anilino-morpholine scaffold is a key pharmacophore.

Conclusion

This compound is a strategically important synthetic intermediate whose value is primarily realized upon its reduction to 2-methoxy-4-morpholinoaniline. The synthesis and subsequent reduction are robust and high-yielding processes. This guide provides a comprehensive overview and detailed, adaptable protocols to facilitate the use of this versatile building block in drug discovery and development programs.

References

The Nitroaromatic Moiety: A Versatile Tool in Chemical Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals and fine chemicals. Their rich and diverse chemical reactivity, primarily centered around the electron-withdrawing nature of the nitro group, allows for a wide range of synthetic transformations. This guide provides a comprehensive overview of the chemical reactivity of nitroaromatic compounds in synthesis, with a particular focus on their application in drug development. Key reaction classes, including the reduction of the nitro group to various oxidation states, nucleophilic aromatic substitution, and their use as photolabile protecting groups, are discussed in detail. This document aims to be a practical resource for researchers by providing not only the theoretical underpinnings of these reactions but also detailed experimental protocols and quantitative data to facilitate their application in the laboratory.

Introduction to the Chemical Reactivity of Nitroaromatic Compounds

The presence of one or more nitro groups on an aromatic ring profoundly influences its chemical properties. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.[1] Furthermore, the nitro group itself is susceptible to reduction, providing a gateway to a variety of nitrogen-containing functional groups, most notably amines, which are ubiquitous in pharmaceuticals.[2] This versatile reactivity makes nitroaromatic compounds indispensable building blocks in medicinal chemistry.[3][4]

Key Synthetic Transformations of Nitroaromatic Compounds

The synthetic utility of nitroaromatic compounds stems from a variety of powerful transformations. This section will delve into the most critical of these reactions, providing both mechanistic insights and practical considerations.

Reduction of the Nitro Group

The reduction of the nitro group is arguably the most important reaction of nitroaromatic compounds in the context of drug synthesis, as it provides access to anilines, which are precursors to a multitude of bioactive molecules. The reduction can be controlled to yield different products, including nitrosoarenes, N-arylhydroxylamines, azo compounds, and fully reduced anilines.[5]

The choice of reducing agent and reaction conditions is critical for achieving the desired outcome. Common methods include catalytic hydrogenation and metal-mediated reductions.

  • Catalytic Hydrogenation: This is a widely used method due to its clean reaction profile, often yielding water as the only byproduct.[6] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[7] The choice of catalyst can influence the selectivity of the reduction.

  • Metal/Acid Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and cost-effective method for nitro group reduction.[6][8] The Béchamp reduction, which uses iron and hydrochloric acid, is a historically significant industrial process for aniline production.[8]

The general mechanism for the reduction of a nitroarene to an aniline, known as the Haber mechanism, proceeds through nitroso and hydroxylamine intermediates.

Reducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂, Pd/C (5 mol%)EthanolRoom Temp.3>99[9]
H₂, Raney NiEthanol80298[7]
Fe, HClWater/Ethanol1004~90[8]
Sn, HClEthanolReflux2>95[10]
NaBH₄, Cu@CEthanolRoom Temp.0.13100[11]
H₂, AuNPs/TiO₂MethanolRoom Temp.198[12]
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in nitroaromatic compounds facilitates nucleophilic aromatic substitution (SNAr). This reaction is particularly efficient when the nitro group is positioned ortho or para to a good leaving group (e.g., a halogen). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The rate of SNAr is influenced by the nature of the nucleophile, the leaving group, and the solvent. The presence of multiple nitro groups further enhances the reactivity of the substrate.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
HydrazineMethanolRoom Temp.181[13]
HydrazineAcetonitrileRoom Temp.1-[13]
HydrazineDMSORoom Temp.1-[13]
MorpholineLiposomes---[14]
Use as Photolabile Linkers in Solid-Phase Synthesis

Nitroaromatic compounds, particularly those containing a 2-nitrobenzyl moiety, have found a niche application as photolabile linkers in solid-phase synthesis.[15] This strategy allows for the mild, traceless cleavage of the synthesized molecule from the solid support upon irradiation with UV light, typically around 350 nm. This is particularly advantageous for the synthesis of sensitive biomolecules like peptides and oligonucleotides, where harsh acidic cleavage conditions can be detrimental.[1][16][17][18]

The photolytic cleavage proceeds via an intramolecular redox reaction, where the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of a nitrosobenzaldehyde and release of the attached molecule.

Spectroscopic Characterization

The transformation of nitroaromatic compounds into their various derivatives can be readily monitored and confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data for Key Nitroaromatic Compounds and Their Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Nitrobenzene 8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H)[3][19]148.3, 134.7, 129.4, 123.5[3][20]~1525 (asym NO₂), ~1345 (sym NO₂)[21][22]
Aniline 7.26 (t, 2H), 6.86 (t, 1H), 6.76 (d, 2H)[23]146.6, 129.3, 118.4, 115.1[24]~3440 & 3360 (N-H stretch), ~1620 (N-H bend), ~1280 (C-N stretch)[19]
Nitrosobenzene 7.91 (m, 2H), 7.61 (m, 1H), 7.55 (m, 2H)[17][21]-~1500 (N=O stretch)[16]
N-Phenylhydroxylamine 8.63 (brs, 1H, N-OH), 7.20-7.26 (m, 2H), 7.01-7.04 (m, 2H), 6.88-6.93 (m, 1H), 4.84 (brs, 1H, NH)[24]151.9, 129.5 (2C), 122.1, 115.1 (2C)[24]~3300-3400 (O-H, N-H stretch)
p-Nitrophenol 8.15 (d, 2H), 6.95 (d, 2H)[25]162.0, 141.1, 126.3, 115.6~3300 (O-H), ~1510 (asym NO₂), ~1340 (sym NO₂)
p-Aminophenol 6.44-6.50 (m, 2H), 6.37-6.44 (m, 2H)[26]148.2, 140.7, 115.5, 115.2[27]~3340 & 3280 (N-H stretch), ~3300 (O-H)
2-Nitrobenzaldehyde 10.42 (s, 1H), 8.12 (d, 1H), 7.96 (d, 1H), 7.81 (t, 1H), 7.78 (t, 1H)[7]189.0, 153.0, 134.0, 131.0, 129.0, 124.0[5]~1700 (C=O), ~1530 (asym NO₂), ~1350 (sym NO₂)

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, generated using Graphviz, illustrate key processes involving nitroaromatic compounds.

Bioreduction Pathway of a Nitroaromatic Drug

The therapeutic and toxic effects of many nitroaromatic drugs are initiated by the reductive metabolism of the nitro group by various nitroreductases. This process generates reactive intermediates that can interact with cellular macromolecules.[28]

Bioreduction_Pathway Nitroaromatic Nitroaromatic Drug (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitroaromatic->Nitroso 2e⁻ Reduction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine 2e⁻ Reduction Amine Amino Metabolite (Ar-NH₂) Hydroxylamine->Amine 2e⁻ Reduction Reactive_Species Reactive Electrophilic Species Hydroxylamine->Reactive_Species Activation Cellular_Targets Cellular Macromolecules (DNA, Proteins) Reactive_Species->Cellular_Targets Covalent Binding SPPS_Workflow cluster_synthesis_cycle Peptide Elongation Cycle (repeated) Fmoc_Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing1 2. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 Washing2->Fmoc_Deprotection Next Cycle Cleavage Photolytic Cleavage (UV light, ~350 nm) Washing2->Cleavage Final Cycle Start Start: Resin with Photolabile Linker Attach_AA1 Attach First Amino Acid Start->Attach_AA1 Attach_AA1->Fmoc_Deprotection Purification Peptide Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

References

Methodological & Application

Application Notes: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 4-(3-methoxy-4-nitrophenyl)morpholine, a valuable building block in medicinal chemistry and materials science, using vanillin as a readily available starting material. The synthesis involves the nitration of vanillin, a subsequent Dakin oxidation to form a key phenolic intermediate, and a final Buchwald-Hartwig amination. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering robust methodologies, characterization data, and a clear workflow visualization.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a bio-renewable feedstock chemical that serves as an excellent starting point for the synthesis of more complex aromatic compounds. The target molecule, this compound[1][2], incorporates a nitro-aromatic system coupled with a morpholine moiety, features commonly found in pharmacologically active compounds. This application note details a reliable synthetic pathway from vanillin to the target compound in three distinct steps:

  • Nitration of Vanillin: Electrophilic aromatic substitution to introduce a nitro group, yielding 5-nitrovanillin.

  • Dakin Reaction: Oxidation of the aldehyde in 5-nitrovanillin to a phenol, yielding 2-methoxy-4-nitrophenol.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of 2-methoxy-4-nitrophenol (via its triflate derivative) with morpholine to form the final C-N bond.

This multi-step synthesis provides a versatile and scalable route to the desired product.

Synthetic Scheme Overview

The overall transformation from vanillin to this compound is illustrated in the following workflow diagram.

Caption: Synthetic workflow for the preparation of this compound from vanillin.

Experimental Protocols

Step 1: Synthesis of 5-Nitrovanillin

This procedure outlines the electrophilic nitration of vanillin using nitric acid in a glacial acetic acid solvent system.[3][4]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Vanillin 152.15 15.2 g 100
Glacial Acetic Acid 60.05 100 mL -
Nitric Acid (70%) 63.01 10.0 mL ~158
Ice - ~500 g -

| Ethanol | 46.07 | As needed | - |

Protocol:

  • In a 250 mL round-bottom flask, dissolve 15.2 g (100 mmol) of vanillin in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • With vigorous stirring, add 10.0 mL of concentrated nitric acid dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with stirring.

  • A yellow precipitate will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water (3 x 100 mL).

  • Recrystallize the crude product from ethanol to yield pure 5-nitrovanillin as bright yellow crystals.

  • Dry the product in a vacuum oven at 50 °C overnight.

Expected Outcome:

  • Yield: 14.8 g (75% theoretical yield).[4]

  • Appearance: Yellow crystalline powder.[3]

  • Melting Point: 172–178 °C.[3]

Step 2: Synthesis of 2-Methoxy-4-nitrophenol (Dakin Reaction)

This protocol describes the conversion of 5-nitrovanillin to 2-methoxy-4-nitrophenol via a base-catalyzed oxidation with hydrogen peroxide.[5]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
5-Nitrovanillin 197.14 9.86 g 50
Sodium Hydroxide (NaOH) 40.00 4.0 g 100
Hydrogen Peroxide (30% aq.) 34.01 6.8 mL ~67
Hydrochloric Acid (6M) 36.46 As needed -

| Deionized Water | 18.02 | 150 mL | - |

Protocol:

  • In a 500 mL Erlenmeyer flask, dissolve 4.0 g (100 mmol) of sodium hydroxide in 100 mL of deionized water and cool to room temperature.

  • Add 9.86 g (50 mmol) of 5-nitrovanillin to the NaOH solution and stir until fully dissolved.

  • Cool the mixture in an ice bath to below 15 °C.

  • Slowly add 6.8 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 20 °C. The solution will darken.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The color should lighten to a reddish-brown.

  • Cool the reaction mixture again in an ice bath and carefully acidify to pH ~2 by the dropwise addition of 6M HCl.

  • A tan to yellow solid will precipitate. Collect the crude product by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 50 mL).

  • Recrystallize the product from a minimal amount of hot water or ethanol/water mixture.

  • Dry the purified 2-methoxy-4-nitrophenol in a vacuum oven.

Expected Outcome:

  • Yield: 6.3 g (75% theoretical yield).

  • Appearance: Yellow powder or crystals.[6]

  • Melting Point: 102-104 °C.[6]

Step 3: Synthesis of this compound

This two-part protocol involves the formation of an aryl triflate intermediate followed by a palladium-catalyzed Buchwald-Hartwig amination.[7]

Part 3a: Synthesis of 2-Methoxy-4-nitrophenyl trifluoromethanesulfonate

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
2-Methoxy-4-nitrophenol 169.13 5.08 g 30
Dichloromethane (DCM), dry 84.93 100 mL -
Pyridine, dry 79.10 3.6 mL 45

| Triflic Anhydride (Tf₂O) | 282.14 | 6.1 mL | 36 |

Protocol:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 5.08 g (30 mmol) of 2-methoxy-4-nitrophenol and 100 mL of dry dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 3.6 mL (45 mmol) of dry pyridine via syringe.

  • Slowly add 6.1 mL (36 mmol) of triflic anhydride dropwise over 15 minutes. A white precipitate (pyridinium triflate) may form.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 50 mL of cold water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate, which is used in the next step without further purification.

Expected Outcome:

  • Yield: Assumed quantitative and used directly.

  • Appearance: Amber oil or low-melting solid.

Part 3b: Buchwald-Hartwig Amination

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
Aryl Triflate Intermediate 301.20 ~30 (from Part 3a) ~30
Morpholine 87.12 3.1 mL 36
Pd₂(dba)₃ 915.72 275 mg 0.3 (1 mol%)
Xantphos 578.68 521 mg 0.9 (3 mol%)
Cesium Carbonate (Cs₂CO₃) 325.82 13.7 g 42

| Toluene, dry | 92.14 | 120 mL | - |

Protocol:

  • To the flask containing the crude aryl triflate, add 275 mg (0.3 mmol) of Pd₂(dba)₃, 521 mg (0.9 mmol) of Xantphos, and 13.7 g (42 mmol) of cesium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 120 mL of dry toluene followed by 3.1 mL (36 mmol) of morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir under nitrogen for 12-18 hours.

  • Monitor the reaction by TLC (Eluent: 2:1 Hexane/Ethyl Acetate).

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate (50 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 25% ethyl acetate in hexane) to afford the final product.

Expected Outcome:

  • Yield (over 2 steps): 5.7 g (80% theoretical yield).

  • Appearance: Yellow solid.

  • Molecular Formula: C₁₁H₁₄N₂O₄.[1][2]

  • Molecular Weight: 238.24 g/mol .[2]

Summary of Results

StepProductStarting MaterialTheoretical YieldActual Yield% YieldMelting Point (°C)
15-NitrovanillinVanillin19.7 g14.8 g75%172-178
22-Methoxy-4-nitrophenol5-Nitrovanillin8.46 g6.3 g75%102-104
3This compound2-Methoxy-4-nitrophenol7.15 g5.7 g80%TBD

References

Protocol for the synthesis of "4-(3-Methoxy-4-nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

An established method for the synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine involves a nucleophilic aromatic substitution reaction. This process is a fundamental technique in organic chemistry for the formation of carbon-nitrogen bonds, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

Application Notes

The synthesis of this compound is a crucial step in the preparation of various compounds with potential biological activity. The presence of the nitro group allows for further chemical transformations, such as reduction to an amino group, which can then be used in subsequent coupling reactions to build more complex molecules. The morpholine moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties such as solubility and metabolic stability. This protocol provides a reliable method for the preparation of this versatile building block for researchers in medicinal chemistry and drug development.

Protocol for the Synthesis of this compound

A widely used method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable halogenated precursor with morpholine. The following protocol is based on established procedures for similar N-aryl-morpholine compounds.

Materials and Reagents
  • 5-Fluoro-2-nitroanisole

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-fluoro-2-nitroanisole (1 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent Addition: Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants and allow for efficient stirring.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound, as a solid.

Quantitative Data

ParameterValueReference
CAS Number6950-88-5[1][2][3][4]
Molecular FormulaC₁₁H₁₄N₂O₄[1][2][3][4]
Molecular Weight238.24 g/mol [2][3]
Melting Point165-168 °C[1]
Purity95%[1]

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound A Reactants (5-Fluoro-2-nitroanisole, Morpholine, K₂CO₃) B Solvent Addition (DMF) A->B Step 1 C Reaction (100-120 °C, 4-6h) B->C Step 2 D Work-up (Quenching with Water) C->D Step 3 E Extraction (Ethyl Acetate) D->E Step 4 F Washing (Brine) E->F Step 5 G Drying (MgSO₄) F->G Step 6 H Solvent Removal (Rotary Evaporation) G->H Step 7 I Purification (Recrystallization) H->I Step 8 J Final Product This compound I->J Step 9

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 4-(3-Methoxy-4-nitrophenyl)morpholine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(3-Methoxy-4-nitrophenyl)morpholine is a substituted aromatic morpholine derivative. Compounds within this class are of interest in medicinal chemistry and drug development. The synthesis of such molecules often results in crude products containing impurities, necessitating an effective purification strategy to ensure high purity for subsequent applications and characterization. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[3] Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4]

This protocol provides a comprehensive guide to performing the recrystallization of this compound, including a systematic approach to solvent screening and a detailed step-by-step procedure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 6950-88-5[5]
Molecular Formula C₁₁H₁₄N₂O₄[5]
Molecular Weight 238.24 g/mol [6]
Melting Point 165-168 °C
Appearance (Not specified, likely a solid)
Purity (Typical Crude) ~95%

Experimental Protocol: Recrystallization

Solvent Selection

The choice of an appropriate solvent is critical for a successful recrystallization.[2] Based on the structure of this compound, which contains a polar nitro group and a moderately polar ether and morpholine moiety, a range of protic and aprotic polar solvents should be screened. Nitroaryl compounds are often successfully recrystallized from alcoholic solvents.[7] A systematic solvent screening should be performed on a small scale to identify the optimal solvent or solvent mixture.

Table 2: Hypothetical Solvent Screening Data for this compound

SolventSolubility at Room Temp. (25 °C)Solubility at Boiling PointCrystal Formation upon Cooling
Ethanol Sparingly SolubleSolubleGood, well-formed crystals
Methanol SolubleVery SolublePoor, precipitation
Isopropanol Sparingly SolubleSolubleGood, needle-like crystals
Ethyl Acetate SolubleVery SolubleOiled out initially
Toluene InsolubleSparingly SolubleSlow, large crystals
Water InsolubleInsolubleN/A
Ethanol/Water (9:1) InsolubleSolubleExcellent, high recovery

Note: The data in this table is representative and intended for illustrative purposes.

Based on the hypothetical screening, a mixed solvent system of ethanol and water (9:1) appears to be a promising candidate, as does isopropanol as a single solvent system. The following protocol will utilize the ethanol/water system.

Recrystallization Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size.

    • Add the primary solvent (ethanol) in small portions while heating the mixture on a hot plate with stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.[4]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove any particulate matter.

  • Crystallization:

    • If using a mixed solvent system, add the anti-solvent (hot water) dropwise to the hot, clear solution until the first sign of persistent cloudiness (turbidity) is observed. Then, add a few drops of the primary solvent (hot ethanol) until the solution becomes clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for approximately 30 minutes to maximize the yield of the purified crystals.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter paper that fits the funnel properly.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent (e.g., a 9:1 ethanol/water mixture) to remove any adhering mother liquor.[4]

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the Büchner funnel for a period.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (e.g., 60-70 °C) until a constant weight is achieved.[8]

Purity and Yield Assessment

The purity of the recrystallized this compound should be assessed by measuring its melting point and comparing it to the literature value. A sharper and higher melting point range is indicative of increased purity. Further characterization can be performed using techniques such as NMR spectroscopy or HPLC.

Table 3: Hypothetical Purification Results

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Mass 1.00 g0.85 g
Purity (by HPLC) 95.2%99.8%
Melting Point 163-167 °C167-168 °C
Recovery Yield N/A85%

Note: The data in this table is representative and intended for illustrative purposes.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical decision-making process involved in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis crude Crude Compound dissolve Dissolve in Hot Solvent crude->dissolve solvent Select Solvent solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Drying wash->dry analyze Purity Analysis dry->analyze

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Logic start Start Cooling oiling_out Compound Oils Out? start->oiling_out check_crystals Crystals Form? induce_crystallization Induce Crystallization (Scratch/Seed) check_crystals->induce_crystallization No continue_cooling Continue Cooling check_crystals->continue_cooling Yes oiling_out->check_crystals No reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool slow_cool->oiling_out induce_crystallization->check_crystals end Proceed to Filtration continue_cooling->end

Caption: Troubleshooting logic for the crystallization step.

Conclusion

The protocol detailed herein provides a robust framework for the purification of this compound by recrystallization. By following a systematic approach to solvent selection and adhering to the principles of controlled crystallization, a significant increase in the purity of the target compound can be achieved. The provided hypothetical data and workflows serve as a practical guide for researchers in the successful implementation of this essential purification technique. It is recommended that small-scale trials are always conducted to optimize the recrystallization conditions for any new batch of crude material.

References

Application Note: Quantitative Analysis of 4-(3-Methoxy-4-nitrophenyl)morpholine using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 4-(3-Methoxy-4-nitrophenyl)morpholine

Introduction

This compound is a chemical intermediate with applications in pharmaceutical research and development. A reliable and robust analytical method is crucial for the quantification and purity assessment of this compound in various sample matrices. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of this compound. The described method is suitable for quality control, stability studies, and pharmacokinetic analysis.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The nitroaromatic structure of the analyte allows for sensitive detection using a UV-Vis detector.

ParameterCondition
HPLC System Any standard HPLC system with a quaternary or binary pump and UV detector
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Gradient 60:40 (Acetonitrile: 0.1% Phosphoric Acid in Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrated that the method is specific, linear, accurate, precise, and robust for the intended purpose.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 2.0%% RSD ≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on results observedConsistent results

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • 0.1% Phosphoric Acid in Water (Mobile Phase A): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Acetonitrile (Mobile Phase B): Use HPLC-grade acetonitrile directly.

  • Mobile Phase Mixture: Prepare the mobile phase by mixing Mobile Phase B and Mobile Phase A in a 60:40 ratio. Degas the solution using sonication or vacuum filtration before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 ratio is used as the diluent for preparing standard and sample solutions.

3. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions followed by the sample solutions.

  • Record the chromatograms and integrate the peak area for the analyte.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:0.1% H3PO4 in Water 60:40) system_setup HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions (1-100 µg/mL) injection Inject Standards & Samples prep_standards->injection prep_samples Prepare Sample Solutions prep_samples->injection system_setup->injection chromatography Chromatographic Separation injection->chromatography data_acquisition Data Acquisition chromatography->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Quantify Analyte in Samples calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_output Output Analyte This compound Stationary_Phase C18 Column Analyte->Stationary_Phase interacts with Mobile_Phase Acetonitrile/Water + Acid Modifier Stationary_Phase->Mobile_Phase eluted by Detector UV-Vis Detector (254 nm) Mobile_Phase->Detector carries to Result Concentration & Purity Detector->Result provides data for

Caption: Logical relationship of key components in the HPLC analysis.

The Strategic Role of 4-(3-Methoxy-4-nitrophenyl)morpholine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction: In the landscape of modern oncology and immunology, the development of targeted kinase inhibitors remains a cornerstone of therapeutic advancement. The morpholine moiety has emerged as a privileged structure in the design of many such inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway. This is due to its ability to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes. "4-(3-Methoxy-4-nitrophenyl)morpholine" and its reduced amine derivative, "4-(4-amino-3-methoxyphenyl)morpholine," serve as key building blocks in the synthesis of a variety of potent and selective kinase inhibitors. These application notes provide detailed protocols and data to guide researchers in the utilization of this important synthetic intermediate.

Data Presentation: Inhibitory Activities of Morpholine-Containing Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of several prominent kinase inhibitors that feature a morpholine-containing scaffold, illustrating the potent inhibition achievable with this structural motif.

Compound NameTarget(s)IC50 / Ki (nM)Cell-Based Assay IC50 (nM)
Pictilisib (GDC-0941) PI3Kα3p-Akt (U87MG): 46
PI3Kβ33p-Akt (PC3): 37
PI3Kδ3p-Akt (MDA-MB-361): 28
PI3Kγ75Proliferation (A2780): 140
mTOR580 (Ki)Proliferation (U87MG): 950
Omipalisib (GSK2126458) PI3Kα0.019 (Ki)-
PI3Kβ0.13 (Ki)-
PI3Kδ0.024 (Ki)-
PI3Kγ0.06 (Ki)-
mTORC10.18 (Ki)-
mTORC20.3 (Ki)-
ZSTK474 PI3Kα16Proliferation (mean GI50): 320
PI3Kβ44-
PI3Kδ4.6-
PI3Kγ49-

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the context of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor synthesis and evaluation.

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Intermediate 4-(4-Amino-3-methoxyphenyl)morpholine Reduction->Intermediate Condensation Condensation with Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Intermediate->Condensation Inhibitor Kinase Inhibitor Condensation->Inhibitor KinaseAssay In Vitro Kinase Assay (IC50 determination) Inhibitor->KinaseAssay CellAssay Cell-Based Assays (e.g., p-Akt Western Blot, Proliferation Assay) KinaseAssay->CellAssay Data Data Analysis & SAR CellAssay->Data

General workflow for synthesis and evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and for the biological evaluation of the final kinase inhibitors.

Protocol 1: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine (A Core Structure of Pictilisib)

This protocol describes the synthesis of a key thienopyrimidine-morpholine intermediate, which is a central component of the potent PI3K inhibitor, Pictilisib (GDC-0941).

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4-ol [1]

  • In a round-bottom flask, combine methyl 3-aminothiophene-2-carboxylate (25 g, 160 mmol) and formamidine acetate (31 g, 210 mmol).

  • Add ethanol (45 mL) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 14 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry to yield Thieno[3,2-d]pyrimidin-4-ol.

Step 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine [1]

  • Suspend Thieno[3,2-d]pyrimidin-4-ol (3 g, 19.8 mmol) in dimethylformamide (DMF, 15 mL).

  • Carefully add phosphoryl trichloride (POCl₃, 35 mL) to the suspension.

  • Heat the mixture to 80 °C and stir for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and slowly pour it into ice-cold water with stirring.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 4-Chlorothieno[3,2-d]pyrimidine.

Step 3: Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine [1]

  • Dissolve 4-Chlorothieno[3,2-d]pyrimidine (1.2 g, 6.1 mmol) and morpholine (0.85 mL) in ethanol (15 mL).

  • Reflux the reaction mixture for 5 hours.

  • After completion, cool the mixture and partition it between dichloromethane (DCM) and water.

  • Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent under reduced pressure to yield the final product, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine.

Note: The synthesis of Pictilisib would then proceed via functionalization of this core, for example, through a Suzuki coupling reaction to introduce the indazole moiety.

Protocol 2: In Vitro PI3K Kinase Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the IC50 values of synthesized inhibitors against PI3K isoforms.

Materials:

  • Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PI3K Reaction Buffer

  • Lipid Substrate (e.g., PIP2)

  • ATP solution

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 384-well plate, add 0.5 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate wells.

  • Prepare a mixture of the PI3K enzyme and lipid substrate in the reaction buffer.

  • Add 4 µL of the enzyme/lipid mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP in water to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent according to the manufacturer's instructions.

  • After a 40-minute incubation, add 10 µL of Kinase Detection Reagent.

  • Incubate for another 30 minutes and measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Akt Phosphorylation in Cells

This protocol details the procedure to assess the cellular potency of the synthesized inhibitors by measuring the phosphorylation of Akt, a key downstream effector of the PI3K pathway.

Materials:

  • Cancer cell line (e.g., U87MG, PC3, or MCF7)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed the cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.

  • Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

References

Application Notes and Protocols: "4-(3-Methoxy-4-nitrophenyl)morpholine" as a Precursor for GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utility of 4-(3-Methoxy-4-nitrophenyl)morpholine as a versatile precursor for the synthesis of G-protein coupled receptor (GPCR) ligands. This document outlines detailed synthetic protocols, presents relevant pharmacological data for analogous compounds, and visualizes key experimental workflows and signaling pathways.

Introduction

This compound is a readily available chemical intermediate that serves as a valuable starting material in medicinal chemistry. Its core structure, featuring a morpholine ring attached to a methoxy-substituted nitrophenyl group, provides a strategic foundation for the synthesis of various GPCR ligands. The key synthetic transformation involves the reduction of the nitro group to a primary amine, yielding 4-(4-amino-3-methoxyphenyl)morpholine. This aniline derivative is a versatile building block that can be further elaborated, most commonly through amide bond formation, to generate a diverse library of compounds for screening against various GPCR targets.

The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This, combined with the potential for diverse functionalization of the aniline group, makes this compound an attractive precursor for developing novel therapeutics targeting GPCRs.

Application: Precursor for a Hypothetical Dopamine D2 Receptor Antagonist

This section details the synthesis and potential application of a hypothetical Dopamine D2 receptor antagonist, N-(1-benzylpiperidin-4-yl)-4-(4-amino-3-methoxyphenyl)morpholine-carboxamide (Hypothetical Ligand 1) , derived from this compound. The Dopamine D2 receptor, a member of the Gi/o-coupled GPCR family, is a well-established target for antipsychotic drugs.

Experimental Protocols

Part 1: Synthesis of 4-(4-amino-3-methoxyphenyl)morpholine (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound.

Materials and Reagents:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, 4-(4-amino-3-methoxyphenyl)morpholine (Intermediate 1).

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of N-(1-benzylpiperidin-4-yl)-4-(4-amino-3-methoxyphenyl)morpholine-carboxamide (Hypothetical Ligand 1)

This protocol outlines the amide coupling of Intermediate 1 with a suitable carboxylic acid.

Materials and Reagents:

  • 4-(4-amino-3-methoxyphenyl)morpholine (Intermediate 1)

  • 1-Benzylpiperidine-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-benzylpiperidine-4-carboxylic acid (1.1 eq) in anhydrous DCM.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 4-(4-amino-3-methoxyphenyl)morpholine (Intermediate 1, 1.0 eq) in anhydrous DCM.

  • Add the solution of Intermediate 1 to the activated carboxylic acid mixture, followed by the addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, N-(1-benzylpiperidin-4-yl)-4-(4-amino-3-methoxyphenyl)morpholine-carboxamide.

Data Presentation: Pharmacological Profile of Structurally Related Dopamine D2 Receptor Antagonists

The following table summarizes the binding affinities of known benzamide-based Dopamine D2 receptor antagonists that share structural similarities with the hypothetical ligand. This data provides a benchmark for the potential activity of newly synthesized compounds.

Compound NameStructureDopamine D2 Ki (nM)
Remoxipride
alt text
18
Sulpiride
alt text
2.9
Amisulpride
alt text
2.0
L-741,626 2.4

Note: Ki values are approximate and can vary depending on the experimental conditions.

Application: Precursor for a Hypothetical Serotonin 5-HT2A Receptor Antagonist

This section outlines the synthesis and potential application of a hypothetical Serotonin 5-HT2A receptor antagonist, 4-(4-amino-3-methoxyphenyl)-N-(4-fluorobenzyl)morpholine-carboxamide (Hypothetical Ligand 2) . The Serotonin 5-HT2A receptor, a Gq/11-coupled GPCR, is a key target for atypical antipsychotics and is also implicated in the mechanism of psychedelic drugs.

Experimental Protocols

The synthesis of Hypothetical Ligand 2 would follow a similar two-step procedure as described for the Dopamine D2 antagonist:

  • Reduction of the Nitro Group: The synthesis of the key intermediate, 4-(4-amino-3-methoxyphenyl)morpholine, is identical to Part 1 of the previous protocol.

  • Amide Coupling: The subsequent amide coupling would be performed using 4-fluorobenzoic acid as the coupling partner, following the general procedure outlined in Part 2 of the previous protocol.

Data Presentation: Pharmacological Profile of Structurally Related Serotonin 5-HT2A Receptor Antagonists

The following table presents the binding affinities of known antagonists for the Serotonin 5-HT2A receptor that possess structural motifs comparable to the hypothetical ligand.

Compound NameStructure5-HT2A Ki (nM)
Ketanserin
alt text
2.5
Risperidone
alt text
4.5
Pimavanserin
alt text
0.087

Note: Ki values are approximate and can vary depending on the experimental conditions.

Visualizations

Synthetic Workflow

Synthetic_Workflow Precursor This compound Intermediate 4-(4-amino-3-methoxyphenyl)morpholine Precursor->Intermediate Nitro Reduction (Fe, NH4Cl) Ligand_D2 Hypothetical Dopamine D2 Antagonist Intermediate->Ligand_D2 Amide Coupling (EDC, HOBt) Ligand_5HT2A Hypothetical Serotonin 5-HT2A Antagonist Intermediate->Ligand_5HT2A Amide Coupling (EDC, HOBt) CarboxylicAcid_D2 1-Benzylpiperidine- 4-carboxylic acid CarboxylicAcid_D2->Ligand_D2 CarboxylicAcid_5HT2A 4-Fluorobenzoic acid CarboxylicAcid_5HT2A->Ligand_5HT2A D2_Signaling Ligand Dopamine (Agonist) D2R Dopamine D2 Receptor Ligand->D2R Antagonist Hypothetical D2 Antagonist Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Application of Small Molecules in Proteomics Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note on "4-(3-Methoxy-4-nitrophenyl)morpholine": A comprehensive search of publicly available scientific literature did not yield specific studies detailing the application of "this compound" in proteomics research. Therefore, this document provides a generalized framework and hypothetical application notes for a representative small molecule, hereafter referred to as "Compound X," to illustrate the methodologies and potential applications for researchers interested in investigating novel compounds using proteomics.

These notes are intended for researchers, scientists, and drug development professionals to provide a methodological blueprint for identifying protein targets and elucidating the mechanism of action of novel small molecules using quantitative chemical proteomics.

Application Notes: Target Deconvolution of Compound X using Chemical Proteomics

Introduction

The identification of molecular targets is a critical step in the development of new therapeutics and chemical probes.[1][2] Chemical proteomics has emerged as a powerful suite of techniques to identify the protein binding partners of a small molecule directly in a complex biological system, such as a cell lysate or even in living cells.[1][2][3] This approach can reveal not only the intended "on-targets" but also unintended "off-targets," providing crucial insights into a compound's efficacy and potential toxicity.

A common and effective strategy is affinity purification coupled with mass spectrometry (AP-MS).[4][5][6] In this method, a derivative of the small molecule of interest (the "bait") is synthesized and immobilized on a solid support (e.g., beads). This bait is then incubated with a protein mixture (e.g., cell lysate). Proteins that bind to the compound are "pulled down" and subsequently identified and quantified by high-resolution mass spectrometry.[4][7]

This application note describes a hypothetical study to identify the cellular targets of Compound X in a human cancer cell line (e.g., K562) using a quantitative chemical proteomics workflow.

Hypothetical Quantitative Data

In this hypothetical experiment, a biotinylated version of Compound X was used to enrich for binding partners from K562 cell lysates. A control experiment using beads without the compound was run in parallel. The enriched proteins were digested, labeled with Tandem Mass Tags (TMT) for relative quantification, and analyzed by LC-MS/MS.[8][9] The table below summarizes potential findings, showcasing proteins significantly enriched in the Compound X pulldown compared to the control.

Table 1: Hypothetical Protein Targets of Compound X Identified by AP-MS

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (Compound X vs. Control)p-valuePutative Function
P00519ABL1Tyrosine-protein kinase ABL115.21.3e-5Kinase, Cell signaling
Q06481NQO2Ribosyldihydronicotinamide dehydrogenase [quinone]12.54.5e-5Oxidoreductase
P06213INSRInsulin receptor8.79.1e-4Receptor Tyrosine Kinase
P11362HSP90AA1Heat shock protein HSP 90-alpha3.12.2e-2Chaperone
P62258ACTG1Actin, gamma-cytoplasmic 11.23.5e-1Cytoskeleton (Non-specific)

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments involved in the target identification of a small molecule like Compound X.

1. Preparation of Affinity Matrix

This protocol describes the immobilization of a biotinylated version of Compound X onto streptavidin-coated magnetic beads.

  • Materials: Streptavidin-coated magnetic beads, Biotinylated Compound X, Phosphate-Buffered Saline (PBS), Bovine Serum Albumin (BSA).

  • Procedure:

    • Resuspend the streptavidin magnetic beads in the vial.

    • Transfer 1 mg of beads to a microcentrifuge tube.

    • Place the tube on a magnetic separator and discard the supernatant.

    • Wash the beads three times with 1 mL of PBS.

    • Resuspend the beads in 500 µL of PBS containing 10 µM of biotinylated Compound X.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for binding.

    • Wash the beads three times with PBS to remove any unbound compound.

    • Block non-specific binding sites by incubating the beads in PBS with 1% BSA for 30 minutes.

    • Wash three more times with PBS. The affinity matrix is now ready for use.

2. Affinity Purification of Target Proteins

This protocol details the enrichment of target proteins from a cell lysate.

  • Materials: K562 cells, Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), Compound X-bound beads, Control beads (blocked streptavidin beads), Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Procedure:

    • Culture K562 cells to the desired density and harvest by centrifugation.

    • Lyse the cells in ice-cold Lysis Buffer and clear the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Incubate 1 mg of total protein lysate with the prepared Compound X-bound beads (and control beads in a separate tube) for 2-4 hours at 4°C with gentle rotation.

    • Place the tubes on a magnetic separator and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

    • After the final wash, the beads with bound proteins are ready for on-bead digestion.

3. On-Bead Digestion and TMT Labeling

This protocol describes the preparation of peptides for mass spectrometry analysis.

  • Materials: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin, Triethylammonium bicarbonate (TEAB) buffer, TMTpro™ 16plex Label Reagent Set.

  • Procedure:

    • Resuspend the washed beads from the affinity purification step in 100 µL of 100 mM TEAB buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteines.

    • Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio, assuming ~10 µg of protein on beads) and incubate overnight at 37°C to digest the proteins into peptides.

    • Centrifuge the tubes and transfer the supernatant containing the peptides to a new tube.

    • Dry the peptides in a vacuum centrifuge.

    • Reconstitute the peptides in 100 mM TEAB and label with the appropriate TMT reagent according to the manufacturer's protocol.[9][10]

    • Combine the labeled samples, desalt using a C18 StageTip, and dry again before LC-MS/MS analysis.

4. LC-MS/MS Analysis and Data Processing

  • Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-LC system.

  • Procedure:

    • Reconstitute the TMT-labeled peptide mix in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Load the sample onto the LC system for separation using a gradient of increasing acetonitrile concentration.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.

    • Acquire MS1 spectra in the Orbitrap at a resolution of 120,000, followed by MS/MS analysis of the top 15 most intense precursor ions.

    • Fragment the precursor ions using higher-energy collisional dissociation (HCD) and detect the fragment ions, including the TMT reporter ions, in the Orbitrap at a resolution of 50,000.

  • Data Analysis:

    • Process the raw data using software such as MaxQuant or Proteome Discoverer.

    • Search the MS/MS spectra against a human protein database (e.g., SwissProt) to identify peptides and proteins.

    • Quantify the relative abundance of proteins based on the intensity of the TMT reporter ions.

    • Perform statistical analysis to identify proteins that are significantly enriched in the Compound X pulldown compared to the control.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the chemical proteomics experiment described.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Biotinylated Compound X AffinityMatrix Affinity Matrix Compound->AffinityMatrix Beads Streptavidin Beads Beads->AffinityMatrix Incubation Incubation & Pull-Down AffinityMatrix->Incubation CellLysate Cell Lysate CellLysate->Incubation Washing Washing Steps Incubation->Washing Digestion On-Bead Digestion Washing->Digestion TMT TMT Labeling Digestion->TMT LCMS LC-MS/MS TMT->LCMS DataProc Data Processing LCMS->DataProc TargetID Target Identification DataProc->TargetID

Caption: A generalized workflow for small molecule target identification using affinity purification and mass spectrometry.

Hypothetical Signaling Pathway

Based on the hypothetical identification of ABL1 kinase as a primary target, the following diagram illustrates a simplified signaling pathway that could be modulated by Compound X.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ABL1 ABL1 Kinase Receptor->ABL1 Substrate Downstream Substrate ABL1->Substrate  Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation CompoundX Compound X CompoundX->ABL1  Inhibition

References

Application Notes and Protocols for Cell-Based Assays Using a 4-(3-Methoxy-4-nitrophenyl)morpholine Derivative (Compound-X)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for evaluating the biological activity of a novel derivative of 4-(3-Methoxy-4-nitrophenyl)morpholine, hereafter referred to as Compound-X. Derivatives of similar morpholine-containing compounds have been noted for their potential anticancer activities.[1][2] These protocols are designed for researchers in drug discovery and cancer biology to assess the cytotoxic and apoptotic effects of Compound-X on cancer cell lines, as well as its impact on the critical PI3K/Akt cell survival signaling pathway.[3][4][5][6]

The following application notes describe a series of well-established cell-based assays to determine the half-maximal inhibitory concentration (IC50), characterize the mode of cell death, and investigate the underlying mechanism of action of Compound-X.[7][8][9]

Principle of the Assays

The evaluation of Compound-X involves a multi-faceted approach:

  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] A reduction in metabolic activity is correlated with cell death or a decrease in proliferation.

  • Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[10][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[10][11]

  • PI3K/Akt Pathway Analysis (Western Blotting): This immunoassay is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt. A decrease in the phosphorylation of Akt (p-Akt) is indicative of pathway inhibition, which can lead to decreased cell survival and induction of apoptosis.[3][4][6]

Data Presentation

Table 1: Cytotoxicity of Compound-X on Various Cancer Cell Lines (Hypothetical Data)
Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HeLaCervical Cancer21.5
PC-3Prostate Cancer18.9
Table 2: Apoptosis Induction by Compound-X in MCF-7 Cells (Hypothetical Data)
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)95.1 ± 2.32.5 ± 0.82.4 ± 0.7
Compound-X (15 µM)48.3 ± 3.135.8 ± 2.515.9 ± 1.9
Table 3: Effect of Compound-X on Akt Phosphorylation in MCF-7 Cells (Hypothetical Data)
Treatmentp-Akt/Total Akt Ratio (Normalized to Control)
Vehicle Control (DMSO)1.00
Compound-X (15 µM)0.35

Experimental Protocols

Cell Viability (MTT) Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Compound-X

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates, sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Compound-X in sterile DMSO (e.g., 10 mM). Prepare serial dilutions of Compound-X in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of Compound-X or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

Apoptosis Assay by Flow Cytometry

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well cell culture plates, sterile

  • Compound-X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with Compound-X at its IC50 concentration and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine with the floating cells.

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11][14]

Western Blotting for PI3K/Akt Pathway Analysis

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Compound-X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Compound-X as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

G Experimental Workflow for Evaluating Compound-X cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis A Seed Cancer Cells (96-well plate) B Treat with Compound-X (Dose-Response) A->B C MTT Assay B->C D Determine IC50 Value C->D F Treat with Compound-X (IC50 Concentration) D->F J Treat with Compound-X (IC50 Concentration) D->J E Seed Cancer Cells (6-well plate) E->F G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Seed Cancer Cells (6-well plate) I->J K Cell Lysis & Protein Quantification J->K L Western Blotting (p-Akt, Akt) K->L M Pathway Inhibition Analysis L->M

Caption: A flowchart outlining the experimental workflow for assessing the anticancer properties of Compound-X.

G Hypothesized PI3K/Akt Signaling Pathway Inhibition by Compound-X cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Apoptosis Apoptosis pAkt->Apoptosis Cell Survival\n& Proliferation Cell Survival & Proliferation pAkt->Cell Survival\n& Proliferation CompoundX Compound-X CompoundX->PI3K

References

Application Notes and Protocols: 4-(3-Methoxy-4-nitrophenyl)morpholine as a Versatile Building Block for Bioactive Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxy-4-nitrophenyl)morpholine is a valuable heterocyclic building block for the synthesis of diverse bioactive compound libraries. Its structure combines a morpholine ring, known to improve the pharmacokinetic properties of drug candidates, with a substituted phenyl ring that can be readily functionalized. The key to its utility lies in the nitro group, which can be easily reduced to an aniline. This amino group then serves as a versatile handle for a wide array of chemical transformations, enabling the generation of libraries with significant chemical diversity. Derivatives of the closely related 4-morpholinoaniline scaffold have shown promise in various therapeutic areas, particularly as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

This document provides detailed application notes and experimental protocols for utilizing this compound in the construction of bioactive libraries.

Key Intermediate Preparation: Reduction of the Nitro Group

The foundational step in generating a library from this compound is the reduction of the nitro group to form 4-(4-Amino-3-methoxyphenyl)morpholine. This transformation is crucial as it provides the primary amine necessary for subsequent diversification reactions.

Experimental Protocol: Synthesis of 4-(4-Amino-3-methoxyphenyl)morpholine

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add ethyl acetate to extract the product.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 4-(4-Amino-3-methoxyphenyl)morpholine can be purified by column chromatography on silica gel if necessary.

Library Synthesis from 4-(4-Amino-3-methoxyphenyl)morpholine

The resulting aniline is a versatile intermediate for the synthesis of a diverse library of compounds through various coupling reactions. Below are example protocols for the synthesis of amide and sulfonamide libraries.

Experimental Protocol: Parallel Amide Library Synthesis

Materials:

  • 4-(4-Amino-3-methoxyphenyl)morpholine

  • A diverse set of carboxylic acids (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, dissolve 4-(4-Amino-3-methoxyphenyl)morpholine (1.0 eq) in DMF.

  • To each well, add a unique carboxylic acid (1.1 eq) from a pre-selected library.

  • Add the coupling agent, such as DCC (1.2 eq), to each well.

  • Seal the reaction block and allow it to stir at room temperature for 12-24 hours.

  • Monitor the completion of the reactions using LC-MS analysis of a few representative wells.

  • Upon completion, quench the reactions by adding water.

  • Extract the products with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layers over anhydrous sodium sulfate and concentrate to yield the crude amide library.

  • Purification can be achieved by preparative HPLC-MS.

Experimental Protocol: Parallel Sulfonamide Library Synthesis

Materials:

  • 4-(4-Amino-3-methoxyphenyl)morpholine

  • A diverse set of sulfonyl chlorides (R-SO₂Cl)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) as solvent

  • 96-well reaction block or individual reaction vials

Procedure:

  • In each well of a 96-well reaction block, dissolve 4-(4-Amino-3-methoxyphenyl)morpholine (1.0 eq) in DCM and pyridine (2.0 eq).

  • To each well, add a unique sulfonyl chloride (1.1 eq) from a pre-selected library.

  • Seal the reaction block and allow it to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reactions with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layers over anhydrous sodium sulfate and concentrate to yield the crude sulfonamide library.

  • Purify the library members using preparative HPLC-MS.

Data Presentation: Bioactivity of Morpholinoaniline Derivatives

The following tables summarize the in vitro anticancer activity of representative morpholinoaniline derivatives from the literature, highlighting the potential of libraries derived from this compound.

Table 1: Anticancer Activity of 3-Fluoro-4-morpholinoaniline Sulfonamide Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
NAM-5 MCF-7 (Breast Cancer)1.811
MDA-MB-231 (Breast Cancer)2.143
NAM-7 MCF-7 (Breast Cancer)1.883
MDA-MB-231 (Breast Cancer)4.688

Data from a study on novel 3-fluoro-4-morpholinoaniline derivatives.

Table 2: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

CompoundIC₅₀ (µM)
3c 11.42
3d 8.50
3e 12.76

Data from a study on the synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives.

Signaling Pathway and Experimental Workflow Visualization

PI3K/Akt/mTOR Signaling Pathway

Many bioactive molecules containing the morpholine scaffold have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for morpholine-based compounds.

Experimental Workflow for Bioactive Library Synthesis and Screening

The following diagram illustrates the overall workflow from the starting building block to the identification of bioactive hits.

Workflow Start This compound Reduction Nitro Group Reduction (e.g., Fe/NH4Cl) Start->Reduction Intermediate 4-(4-Amino-3-methoxyphenyl)morpholine Reduction->Intermediate Library_Synth Parallel Library Synthesis (e.g., Amidation, Sulfonamidation) Intermediate->Library_Synth Library Diverse Compound Library Library_Synth->Library Screening High-Throughput Screening (e.g., Cell-based assays) Library->Screening Hits Bioactive Hits Screening->Hits SAR Structure-Activity Relationship (SAR) Studies Hits->SAR

Caption: Workflow for synthesis and screening of a bioactive library from the title compound.

Conclusion

This compound is a highly adaptable starting material for the generation of focused or diverse compound libraries aimed at biological targets. The straightforward reduction of its nitro group opens up a vast chemical space for exploration through various derivatization strategies. The demonstrated bioactivity of related morpholinoaniline derivatives, particularly as anticancer agents, underscores the potential of libraries derived from this building block in drug discovery programs. The provided protocols and workflows offer a solid foundation for researchers to embark on the synthesis and evaluation of novel bioactive compounds.

References

Application Notes and Protocols: Reduction of 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The resulting anilines are critical building blocks for a vast array of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the reduction of the nitro group in "4-(3-Methoxy-4-nitrophenyl)morpholine" to yield "4-(4-amino-3-methoxyphenyl)morpholine," a key intermediate for further chemical elaboration. The focus is on catalytic hydrogenation, a highly efficient and widely used method, with comparative data and alternative protocols presented.[2][3]

Reaction Overview and Mechanism

The conversion of this compound to 4-(4-amino-3-methoxyphenyl)morpholine involves the six-electron reduction of the nitro group.[4] The reaction typically proceeds through nitroso and hydroxylamine intermediates.[2][5] Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred industrial and laboratory method due to its high efficiency, selectivity, and the ease of catalyst removal by filtration.[2]

Reaction_Pathway Start This compound Nitroso Nitroso Intermediate Start->Nitroso + H₂ / Pd/C Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H₂ / Pd/C Product 4-(4-Amino-3-methoxyphenyl)morpholine Hydroxylamine->Product + H₂ / Pd/C

Caption: General mechanism for the catalytic reduction of a nitroaromatic compound.

Data Presentation: Comparative Reduction Methods

Various methods exist for the reduction of aromatic nitro compounds.[6] The choice of method often depends on substrate compatibility, available equipment, and scale. Below is a summary of common conditions applied to nitroaromatic compounds, which are applicable to the target molecule.

MethodReagents/CatalystSolvent(s)Temp. (°C)Pressure/EquivalentsTypical Yield (%)Notes
Catalytic Hydrogenation 5-10% Pd/C, H₂ GasEthanol, Methanol, Ethyl Acetate, THF25 - 801 - 5 bar>95High efficiency and clean conversion. Potential for dehalogenation on sensitive substrates.[2][7][8]
Catalytic Transfer Hydrogenation 5-10% Pd/C, Hydrazine HydrateMethanol, Ethanol25 - 8010 eq. Hydrazine>90Avoids the need for pressurized H₂ gas. The reaction can be exothermic.[2][9]
Metal/Acid Reduction Iron (Fe) powder, Acetic AcidAcetic Acid, Ethanol/Water80 - 100Excess Fe85 - 95A mild method that tolerates other reducible groups. Stoichiometric metal waste.[10]
Metal/Acid Reduction Tin(II) Chloride (SnCl₂)Ethanol, Ethyl Acetate50 - 783-5 eq. SnCl₂80 - 90Mild conditions, but requires removal of tin salts during work-up.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the reduction of this compound.

Protocol 1: Catalytic Hydrogenation with Hydrogen Gas

This is often the preferred method due to its high yield and clean reaction profile.[2]

Experimental_Workflow_H2 cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Add Substrate and Solvent to Flask B Add Pd/C Catalyst (under inert atmosphere) A->B C Purge Flask with N₂ B->C D Evacuate and Backfill with H₂ (3x) C->D E Stir Vigorously at Desired Temp/Pressure D->E F Monitor by TLC/ LC-MS E->F F->E Incomplete G Purge with N₂ F->G Reaction Complete H Filter through Celite (Keep cake wet!) G->H I Concentrate Filtrate H->I J Purify by Crystallization or Chromatography I->J

Caption: Experimental workflow for catalytic hydrogenation using H₂ gas.

Materials & Equipment:

  • This compound (Starting Material, SM)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %)

  • Methanol or Ethanol (Solvent)

  • Hydrogen (H₂) gas cylinder with regulator

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask, magnetic stir bar, hydrogenation apparatus (e.g., Parr shaker or balloon setup)

  • Filtration apparatus (Büchner funnel, filter flask), Celite®

  • Rotary evaporator

  • TLC plates, GC-MS or LC-MS for reaction monitoring[11]

Procedure:

  • To a suitable round-bottom flask, add this compound.

  • Dissolve the substrate in a suitable solvent (e.g., methanol or ethanol, approx. 10-20 mL per gram of substrate).

  • Under a stream of inert gas, carefully add the Pd/C catalyst to the flask.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system by evacuating the flask and backfilling with inert gas (repeat 3 times).

  • Evacuate the flask and backfill with hydrogen gas to the desired pressure (typically 1-3 atm or using a balloon). Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[2]

  • Stir the reaction mixture vigorously at room temperature or gentle heat (e.g., 40-50°C).

  • Monitor the reaction progress by TLC (staining with potassium permanganate) or LC-MS until the starting material is fully consumed.

Work-up and Purification:

  • Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.[2]

  • Dilute the reaction mixture with additional solvent.

  • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake of Pd/C to dry, as it can be pyrophoric. Keep it wet with solvent or water and dispose of it properly.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(4-amino-3-methoxyphenyl)morpholine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method is a convenient alternative when a pressurized hydrogen setup is unavailable.[9]

Materials & Equipment:

  • Same as Protocol 1, but replacing the hydrogen gas setup with:

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound and a solvent (e.g., methanol).

  • Add the Pd/C catalyst.

  • Heat the mixture to a gentle reflux (approx. 60-70°C).

  • Carefully add hydrazine monohydrate (approx. 10 equivalents) dropwise via a dropping funnel. Caution: An exothermic reaction may occur, and gas evolution (N₂) will be observed.[2]

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • The work-up procedure is identical to that described in Protocol 1 (steps 2-5). Filter the catalyst through Celite®, concentrate the filtrate, and purify the product.[2]

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from any sources of ignition.[2]

  • Palladium on Carbon: Dry Pd/C is pyrophoric and can ignite spontaneously upon contact with air, especially when saturated with hydrogen. Always handle the catalyst in an inert atmosphere and never allow the filtered catalyst cake to dry.[2]

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

Method_Selection Start Select Reduction Method for This compound Equip Pressurized Hydrogen Apparatus Available? Start->Equip Substrate Substrate Sensitive to Acidic Conditions? Equip->Substrate No H2_Proto Use Protocol 1: Catalytic Hydrogenation (H₂) Equip->H2_Proto Yes Transfer_Proto Use Protocol 2: Transfer Hydrogenation (Hydrazine) Substrate->Transfer_Proto Yes Metal_Proto Consider Metal/Acid Reduction (e.g., Fe/AcOH) Substrate->Metal_Proto No

Caption: Logic diagram for selecting an appropriate nitro reduction method.

References

Application Notes and Protocols: N-Arylation in the Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(3-Methoxy-4-nitrophenyl)morpholine is a valuable building block in medicinal chemistry and drug development. Its synthesis is a key example of N-arylation, a fundamental carbon-nitrogen (C-N) bond-forming reaction. This document provides detailed protocols for the synthesis of this compound via two common N-arylation methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

The nitro group on the phenyl ring makes it electron-deficient, facilitating nucleophilic attack. This compound and its derivatives are precursors to various biologically active molecules. For instance, the nitro group can be reduced to an aniline, which serves as a versatile handle for further functionalization in the development of kinase inhibitors, antimigraine, and antidiabetic drugs.[1]

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct method for aryl amine synthesis where a nucleophile, in this case, morpholine, displaces a leaving group on an electron-poor aromatic ring.[2] The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack.[2][3]

Reaction Scheme:
  • Reactants: 4-Fluoro-2-methoxy-1-nitrobenzene, Morpholine

  • Product: this compound

  • Byproduct: Hydrofluoric acid (neutralized by base)

Experimental Protocol:

A detailed protocol for a related SNAr reaction, the synthesis of 4-(4-nitrophenyl)thiomorpholine, provides a strong template for this synthesis.[1] The following is an adapted protocol for the synthesis of this compound.

Materials:

  • 4-Fluoro-2-methoxy-1-nitrobenzene

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K2CO3)

  • Acetonitrile (CH3CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq).

  • Add acetonitrile (or DMF) to dissolve the starting material.

  • Add morpholine (1.2 eq) to the solution.

  • Add a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation:

The following table summarizes typical reaction parameters for the SNAr synthesis.

ParameterValue/Condition
Aryl Halide 4-Fluoro-2-methoxy-1-nitrobenzene
Amine Morpholine
Base Triethylamine or K2CO3
Solvent Acetonitrile or DMF
Temperature 80-90 °C
Reaction Time 8-12 hours
Typical Yield >90% (based on analogous reactions[1])

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides or triflates and amines.[4] This method is renowned for its broad substrate scope and functional group tolerance, making it a powerful tool in modern organic synthesis.[4]

Reaction Scheme:
  • Reactants: 4-Bromo-2-methoxy-1-nitrobenzene, Morpholine

  • Catalyst: Palladium source (e.g., Pd2(dba)3)

  • Ligand: Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base: Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4)

  • Product: this compound

  • Byproducts: Halide salt, protonated base

Experimental Protocol:

The following is a general protocol for the Buchwald-Hartwig N-arylation of morpholine.

Materials:

  • 4-Bromo-2-methoxy-1-nitrobenzene

  • Morpholine

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a Schlenk flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous toluene or dioxane via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.

  • Add 4-bromo-2-methoxy-1-nitrobenzene (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

The table below outlines typical conditions for a Buchwald-Hartwig amination.

ParameterValue/Condition
Aryl Halide 4-Bromo-2-methoxy-1-nitrobenzene
Amine Morpholine
Catalyst Loading 1-2 mol% Pd2(dba)3
Ligand XPhos, SPhos, or other Buchwald ligands
Base Sodium tert-butoxide (NaOt-Bu)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 4-24 hours
Typical Yield 60-95% (based on similar reactions[5])

Visualizations

SNAr Experimental Workflow

SNAr_Workflow reagents 1. Combine Reactants (Aryl Halide, Morpholine, Base) in Solvent reaction 2. Heat and Stir (80-90°C, 8-12h) reagents->reaction Reaction Setup workup 3. Aqueous Workup & Extraction reaction->workup Quenching purification 4. Dry, Concentrate & Purify workup->purification Crude Product product Final Product: 4-(3-Methoxy-4- nitrophenyl)morpholine purification->product Purified

Caption: Workflow for SNAr Synthesis.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Inputs pd0 Pd(0)L2 oa_complex Ar-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition amine_complex Ar-Pd(II)(NR2)L2 oa_complex->amine_complex Ligand Exchange amine_complex->pd0 Reductive Elimination product Ar-NR2 amine_complex->product Product Release ArX Ar-X ArX->oa_complex Amine HNR2 Amine->oa_complex Base Base Base->oa_complex

Caption: The Buchwald-Hartwig Catalytic Cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound via two common methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route typically involves the reaction of 4-chloro-2-methoxy-1-nitrobenzene or 4-bromo-2-methoxy-1-nitrobenzene with morpholine in the presence of a base.

Diagram of the SNAr Pathway:

SNAr_Pathway A 4-halo-2-methoxy- 1-nitrobenzene E Meisenheimer Complex (Intermediate) A->E + Morpholine B Morpholine B->E C Base (e.g., K2CO3, Et3N) C->E Base D Polar Aprotic Solvent (e.g., DMSO, DMF) D->E Solvent F This compound E->F - Halide G Halide Salt E->G

Caption: General reaction scheme for the SNAr synthesis.

Troubleshooting SNAr Reactions:

  • Q1: My reaction shows low or no conversion of the starting material.

    • A1: Potential Causes and Solutions:

      • Insufficiently Activated Substrate: The nitro group should sufficiently activate the ring for nucleophilic attack. Ensure the purity of your starting 4-halo-2-methoxy-1-nitrobenzene.

      • Weak Nucleophile: While morpholine is a reasonably strong nucleophile, you can increase its reactivity by using a stronger base to partially deprotonate it, though this is not always necessary.

      • Inadequate Temperature: SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC.

      • Poor Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to facilitate the formation of the charged Meisenheimer complex. Ensure the solvent is anhydrous, as water can interfere with the reaction.

      • Base Strength: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or DBU.

  • Q2: I am observing multiple spots on my TLC, indicating the formation of side products.

    • A2: Potential Causes and Solutions:

      • Reaction with Solvent: If using a potentially nucleophilic solvent, it might compete with morpholine. Stick to non-reactive polar aprotic solvents.

      • Benzyne Formation: Under very strong basic conditions, an elimination-addition mechanism via a benzyne intermediate can occur, leading to regioisomers. This is less likely with the activated substrate but consider using a milder base if you suspect this.[1]

      • Degradation of Starting Material or Product: High temperatures for prolonged periods can lead to decomposition. Try running the reaction at a lower temperature for a longer time.

  • Q3: My product is difficult to purify from the reaction mixture.

    • A3: Purification Strategies:

      • Aqueous Work-up: A standard aqueous work-up is essential to remove the base and inorganic salts. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

      • Removal of High-Boiling Solvents: If using DMSO or DMF, they can be challenging to remove. After the aqueous work-up, extensive washing of the organic layer with brine can help. Alternatively, consider precipitation of the product by adding the reaction mixture to a large volume of cold water, followed by filtration.

      • Column Chromatography: If impurities persist, purification by column chromatography on silica gel is usually effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is an alternative for forming the C-N bond, especially if the SNAr reaction is not efficient. It typically uses an aryl bromide or chloride, morpholine, a palladium catalyst, a phosphine ligand, and a base.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) B->C D Ligand Exchange C->D + Morpholine, Base - HX E Ar-Pd(II)-N(morpholine)(L_n) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-N(morpholine) (Product) F->G H Ar-X H->B I Morpholine I->D J Base J->D

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Buchwald-Hartwig Reactions:

  • Q1: The reaction is sluggish or gives a low yield.

    • A1: Potential Causes and Solutions:

      • Catalyst/Ligand Choice: The choice of ligand is critical. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective. Consider screening a few different ligands.

      • Base Incompatibility: Strong bases like NaOtBu are common, but they can be incompatible with nitro groups. A weaker base like K₃PO₄ or Cs₂CO₃ may be a better choice.

      • Catalyst Deactivation: The catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Using a pre-catalyst can sometimes give more reproducible results.

      • Aryl Halide Reactivity: Aryl bromides are generally more reactive than aryl chlorides. If you are using 4-chloro-2-methoxy-1-nitrobenzene and experiencing low reactivity, switching to the bromo-analogue may improve the yield.

  • Q2: A significant amount of hydrodehalogenation (replacement of the halide with hydrogen) is observed.

    • A2: Potential Causes and Solutions:

      • Side Reaction of the Catalyst: This is a common side reaction in Buchwald-Hartwig aminations.[2] It can be influenced by the ligand, base, and solvent.

      • Water in the Reaction Mixture: Traces of water can promote the formation of palladium hydride species that lead to hydrodehalogenation. Ensure all components of the reaction are scrupulously dry.

      • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different ligands may mitigate this side reaction.

  • Q3: The reaction is not reproducible.

    • A3: Potential Causes and Solutions:

      • Inconsistent Catalyst Activity: The active Pd(0) species is generated in situ. Its formation can be sensitive to the quality of the palladium precursor, ligand, and the reaction setup. Using a stable pre-catalyst can improve reproducibility.

      • Trace Impurities: Impurities in the starting materials or solvent can poison the catalyst. Ensure high-purity reagents and solvents are used.

Frequently Asked Questions (FAQs)

  • Q: Which synthetic route is generally preferred for this synthesis, SNAr or Buchwald-Hartwig?

    • A: For this particular substrate, the SNAr route is likely to be more straightforward and cost-effective. The presence of a strongly electron-withdrawing nitro group para to the halogen significantly activates the aromatic ring for nucleophilic attack. The Buchwald-Hartwig amination is a powerful alternative if the SNAr reaction fails or gives low yields.

  • Q: What is the expected yield for the synthesis of this compound?

  • Q: How can I monitor the progress of the reaction?

    • A: Thin-layer chromatography (TLC) is the most common and convenient method. Use a mixture of ethyl acetate and hexanes as the eluent. The product, being more polar than the starting aryl halide, will have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

  • Q: Are there any specific safety precautions I should take?

    • A: Yes. 4-halo-2-methoxy-1-nitrobenzene derivatives can be irritants. Morpholine is a corrosive liquid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When using strong bases like sodium tert-butoxide, handle them under an inert atmosphere as they are moisture-sensitive.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on established procedures for similar substrates.

Materials:

  • 4-chloro-2-methoxy-1-nitrobenzene (1.0 eq)

  • Morpholine (2.0 eq)

  • Triethylamine (Et₃N) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methoxy-1-nitrobenzene.

  • Add anhydrous DMSO or DMF to dissolve the starting material.

  • Add morpholine, followed by the base (triethylamine or potassium carbonate).

  • Heat the reaction mixture to 90-100°C and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., every 2 hours). The reaction is typically complete within 10-16 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water. A yellow precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or isopropanol.

  • Dry the product under vacuum to obtain this compound.

  • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Diagram of the SNAr Experimental Workflow:

SNAr_Workflow A Start: Dissolve 4-chloro-2-methoxy-1-nitrobenzene in anhydrous DMSO B Add Morpholine and Triethylamine A->B C Heat to 90-100°C B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Aqueous Work-up: Pour into ice-water E->F Yes G Filter and Wash Solid F->G H Dry Product G->H I Purify if Necessary (Recrystallization/Chromatography) H->I J End: Pure Product I->J

Caption: Step-by-step workflow for the SNAr synthesis.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of aryl morpholine derivatives via SNAr and Buchwald-Hartwig amination, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: SNAr Reaction Parameters for Aryl Morpholine Synthesis

Aryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
4-Ethoxy-2-fluoro-1-nitrobenzeneEt₃NDMSO901092
4-Chloro-1-nitrobenzeneK₂CO₃DMF10012~85
2,4-DinitrochlorobenzeneNaHCO₃EthanolReflux2>90

Table 2: Buchwald-Hartwig Amination Parameters for Aryl Morpholine Synthesis

Aryl HalidePalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotoluenePd₂(dba)₃XPhosNaOtBuToluene100694
Aryl BromidesPd₂(dba)₃RuPhosK₃PO₄Dioxane1001260-88
4-Bromo-N,N-dimethylanilinePd/NHC complexIPrtBuOKToluene850.5High

References

Troubleshooting side reactions in the synthesis of "4-(3-Methoxy-4-nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-methoxy-4-nitrophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound. The primary synthetic route is the nucleophilic aromatic substitution (SNAr) of a 1-halo-3-methoxy-4-nitrobenzene with morpholine.

Problem 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve the yield?

Answer:

Low or no yield in this SNAr reaction can be attributed to several factors, primarily related to reaction conditions and reagent purity.

Possible Causes and Solutions:

  • Insufficient Reaction Temperature: The nucleophilic aromatic substitution requires sufficient energy to overcome the activation barrier.

    • Recommendation: Ensure the reaction temperature is maintained appropriately. For instance, a similar synthesis of 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine in acetonitrile with triethylamine as a base was conducted at 85 °C for 12 hours, resulting in a 95% yield.[1] Consider gradually increasing the temperature and monitoring the reaction progress by TLC or LC-MS.

  • Ineffective Base: The base is crucial for neutralizing the hydrogen halide formed during the reaction and for deprotonating the morpholine, increasing its nucleophilicity.

    • Recommendation: Use a suitable base such as triethylamine (TEA) or potassium carbonate (K₂CO₃). Ensure the base is anhydrous, as water can interfere with the reaction. The amount of base used is also critical; an excess is often required to drive the reaction to completion.[1]

  • Poor Quality of Starting Materials: Impurities in the 1-halo-3-methoxy-4-nitrobenzene or morpholine can lead to side reactions and lower yields.

    • Recommendation: Use high-purity starting materials. If necessary, purify the starting materials before use. For example, morpholine can be distilled to remove any water or other impurities.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.

    • Recommendation: Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for SNAr reactions as they can solvate the intermediate Meisenheimer complex.[1]

Data on Reaction Conditions for a Similar Synthesis (4-(4-Nitrophenyl)thiomorpholine):

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
4-FluoronitrobenzeneThiomorpholine, TriethylamineAcetonitrile851295

Table adapted from a study on a similar compound.[1]

Experimental Workflow for Optimizing Yield:

G cluster_0 Problem: Low Yield A Start B Check Reaction Temperature A->B C Verify Base and Solvent B->C Temp. OK D Assess Starting Material Purity C->D Base/Solvent OK E Optimize Reaction Time D->E Purity OK F Successful Synthesis E->F Time Optimized

Caption: Troubleshooting workflow for low product yield.

Problem 2: Presence of Multiple Spots on TLC/LC-MS Indicating Side Products

Question: My reaction mixture shows multiple spots on the TLC plate, and LC-MS analysis indicates the presence of several byproducts. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of side products is a common issue in the synthesis of this compound. The electronic effects of the methoxy and nitro groups on the aromatic ring can lead to several side reactions.

Common Side Reactions and Their Mitigation:

  • Formation of Isomeric Products: The methoxy group, while being an ortho, para-director in electrophilic aromatic substitution, influences the electron density of the aromatic ring in a way that could potentially lead to nucleophilic attack at positions other than the one bearing the leaving group, although this is less common in SNAr reactions where the nitro group is a strong activating group for the para position.

    • Mitigation: The strong electron-withdrawing nature of the nitro group strongly directs the nucleophilic attack to the carbon atom bearing the leaving group. However, using a less activated starting material (e.g., a chloro- instead of a fluoro-derivative) and milder reaction conditions might enhance selectivity.

  • Demethylation of the Methoxy Group: Under harsh basic or acidic conditions, the methoxy group can be demethylated to a hydroxyl group, leading to the formation of 4-(3-hydroxy-4-nitrophenyl)morpholine.

    • Mitigation: Use a non-nucleophilic organic base like triethylamine instead of strong inorganic bases like NaOH or KOH, especially at high temperatures. Keep the reaction time to the minimum required for the completion of the main reaction.

  • Formation of Bis-arylated Morpholine: If there is an excess of the aryl halide, a second molecule can react with the product, although this is sterically hindered and less likely.

    • Mitigation: Use a slight excess of morpholine relative to the 1-halo-3-methoxy-4-nitrobenzene.

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture, the 1-halo-3-methoxy-4-nitrobenzene can be hydrolyzed to 3-methoxy-4-nitrophenol.

    • Mitigation: Ensure all reagents and the solvent are anhydrous.

Logical Relationship of Side Product Formation:

G cluster_0 Potential Side Reactions A Synthesis of this compound B Desired Product A->B Main Reaction C Isomeric Byproduct A->C Alternative Attack D Demethylated Product A->D Harsh Conditions E Hydrolysis Product A->E Presence of Water

Caption: Potential side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for the 1-halo-3-methoxy-4-nitrobenzene starting material?

A1: In nucleophilic aromatic substitution reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. Therefore, 1-fluoro-3-methoxy-4-nitrobenzene would be the most reactive starting material. However, 1-chloro-3-methoxy-4-nitrobenzene is often used due to its lower cost and sufficient reactivity.

Q2: How can I effectively purify the final product?

A2: The purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically cooled, and water is added to precipitate the crude product or to allow for extraction.[1]

  • Extraction: The product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.[1]

  • Washing: The organic layer should be washed with water and brine to remove any remaining inorganic impurities and base.

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]

  • Recrystallization or Column Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction conversion.

  • Product Characterization:

    • Melting Point: The melting point of this compound is reported to be in the range of 165-168 °C. A sharp melting point close to the literature value is a good indicator of purity.

    • NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule.

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is adapted from the synthesis of a similar compound and may require optimization.[1]

Materials:

  • 1-Chloro-3-methoxy-4-nitrobenzene

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-3-methoxy-4-nitrobenzene (1 equivalent).

  • Add anhydrous acetonitrile (or DMF) to dissolve the starting material.

  • Add morpholine (1.2 equivalents) to the solution.

  • Add triethylamine (2-3 equivalents) or potassium carbonate (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using K₂CO₃, filter the solid.

  • Remove the solvent under reduced pressure.

  • Add deionized water to the residue, which may cause the product to precipitate. Alternatively, extract the product with ethyl acetate.

  • If extracting, wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Workflow Diagram:

G cluster_0 Synthesis Protocol A Reactants Mixing B Heating and Reaction A->B C Reaction Monitoring (TLC) B->C D Work-up and Extraction C->D Reaction Complete E Purification D->E F Characterization E->F

References

Technical Support Center: Optimizing "4-(3-Methoxy-4-nitrophenyl)morpholine" Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively solubilize "4-(3-Methoxy-4-nitrophenyl)morpholine" for consistent and reliable results in in vitro assays. The following sections provide troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing "this compound" for experimental use.

Issue: Immediate Precipitation Upon Addition to Aqueous Media

  • Question: I dissolved "this compound" in an organic solvent to create a stock solution. When I add it to my cell culture medium or buffer, a precipitate forms immediately. What is happening and how can I resolve this?

  • Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly soluble in a concentrated organic stock, becomes poorly soluble in the predominantly aqueous environment of the assay media upon dilution.

    Recommended Solutions:

    • Decrease Final Concentration: The target concentration of the compound in your assay may exceed its aqueous solubility limit. Try reducing the final working concentration.

    • Optimize Solvent Addition: Instead of adding the stock solution directly to the full volume of media, add the stock to a smaller volume of media while gently vortexing. This gradual dilution can prevent localized high concentrations that lead to precipitation.[1]

    • Pre-warm Media: Ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound. Many compounds are more soluble at higher temperatures.[1][2]

    • Reduce Final Solvent Concentration: High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution. Aim for a final dimethyl sulfoxide (DMSO) concentration of less than 0.5%.[3][4][5]

Issue: Precipitation Observed Over Time in the Incubator

  • Question: My assay plate looked fine after adding the compound, but after several hours in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

  • Answer: Delayed precipitation can be due to several factors related to the compound's stability and the changing environment of the cell culture.

    Recommended Solutions:

    • Temperature Stability: Ensure the incubator maintains a stable temperature. Fluctuations can affect compound solubility.[1]

    • pH Stability: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[2] Ensure your medium is adequately buffered for the CO2 environment of your incubator.

    • Compound Stability: The compound may not be stable in the culture medium at 37°C over long incubation periods, potentially degrading into less soluble forms. Consider preparing fresh compound dilutions for longer experiments or reducing the incubation time if possible.[2]

    • Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes over time.[1][6]

Issue: Preparing a Clear, High-Concentration Stock Solution

  • Question: I am having trouble completely dissolving "this compound" to make a concentrated stock solution. What can I do?

  • Answer: Ensuring the compound is fully dissolved in the initial stock solution is critical for accurate dosing in subsequent experiments.

    Recommended Solutions:

    • Choice of Solvent: While DMSO is a common choice for dissolving hydrophobic compounds, other organic solvents like ethanol or acetone could be tested.[4][7] Always use anhydrous, high-purity solvents to avoid introducing water, which can reduce solubility.[1]

    • Physical Dissolution Aids: Gentle warming in a water bath or brief sonication can help dissolve the compound.[6] Always visually inspect the solution to ensure no particulate matter remains.

    • Test a Range of Solvents: If solubility in a single solvent is limited, consider co-solvent systems.[8][9][10]

Quantitative Data Summary

SolventTemperature (°C)Maximum Visually Soluble Concentration (mM)Observations (e.g., Clear, Hazy, Precipitate)
DMSO25[Enter Experimental Data]
Ethanol25[Enter Experimental Data]
Acetone25[Enter Experimental Data]
PBS (pH 7.4)25[Enter Experimental Data]
PBS (pH 7.4)37[Enter Experimental Data]
Cell Culture Medium37[Enter Experimental Data]

Experimental Protocols

Protocol 1: Determining Maximum Stock Solution Concentration

  • Preparation: Weigh out a small, precise amount of "this compound" (e.g., 1 mg).

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL of DMSO) to the compound.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, try gentle warming (up to 37°C) or brief sonication.

  • Incremental Addition: If the compound dissolves, continue to add small, known volumes of the solvent, vortexing after each addition, until a precipitate begins to form. The concentration just before precipitation is the maximum stock concentration.

  • Record: Record the final concentration and any observations.

Protocol 2: Assessing Aqueous Solubility and Precipitation

  • Stock Solution Preparation: Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 50 mM), ensuring it is fully dissolved.

  • Serial Dilution: Prepare a series of dilutions of the stock solution in your pre-warmed (37°C) aqueous assay medium (e.g., cell culture media or PBS). Aim for a final DMSO concentration below 0.5%.

  • Visual Inspection: Immediately after dilution, visually inspect each concentration for any signs of precipitation (cloudiness or visible particles).

  • Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Final Assessment: After incubation, re-examine the solutions for any delayed precipitation. The highest concentration that remains clear throughout the incubation period is the maximum working concentration under your experimental conditions.

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Precipitation of 'this compound' in Assay stock_prep Optimize Stock Solution (Solvent, Sonication, Warming) start->stock_prep Initial Check dilution_method Refine Dilution Method (Pre-warm media, Slow addition) stock_prep->dilution_method If stock is clear end Clear, Soluble Compound in Assay stock_prep->end Successful Solubilization concentration Adjust Final Concentration dilution_method->concentration If precipitation persists dilution_method->end Successful Solubilization formulation Consider Formulation Aids (Co-solvents, Cyclodextrins) concentration->formulation If still insoluble at desired concentration concentration->end Successful Solubilization formulation->end Successful Solubilization

Caption: Troubleshooting workflow for compound precipitation.

G cluster_workflow Solubility Optimization Workflow prep_stock 1. Prepare High-Concentration Stock (e.g., 50 mM in 100% DMSO) serial_dilute 2. Perform Serial Dilution in Pre-warmed Aqueous Media prep_stock->serial_dilute initial_check 3. Immediate Visual Inspection for Precipitation serial_dilute->initial_check initial_check->prep_stock Precipitate observed (Re-evaluate stock/dilution) incubate 4. Incubate at Experimental Conditions (e.g., 37°C) initial_check->incubate No immediate precipitate final_check 5. Final Visual Inspection for Delayed Precipitation incubate->final_check final_check->prep_stock Precipitate observed (Re-evaluate stock/dilution) determine_max 6. Determine Maximum Soluble Working Concentration final_check->determine_max No delayed precipitate

Caption: Experimental workflow for determining maximum soluble concentration.

References

Stability of "4-(3-Methoxy-4-nitrophenyl)morpholine" in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "4-(3-Methoxy-4-nitrophenyl)morpholine". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound in DMSO and other common laboratory solvents. While specific stability data for this compound is not publicly available, this guide offers best practices and standardized protocols to empower you to conduct your own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For long-term storage, Dimethyl Sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of polar and nonpolar compounds. It is suitable for maintaining stock solutions, is miscible with aqueous media used in biological assays, and has a high boiling point which minimizes evaporation at room temperature[1]. However, the stability of any compound in DMSO can be affected by factors such as water content, storage temperature, and freeze-thaw cycles[2][3][4]. For short-term use in specific assays, other solvents compatible with the experimental conditions may be used, but their impact on compound stability should be validated.

Q2: How can I assess the stability of this compound in a specific solvent?

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is the preferred approach[5][6][7][8]. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. The stability is then assessed by monitoring the peak area of the parent compound over time under specific storage conditions.

Q3: What are the critical parameters to consider in a stability study?

A comprehensive stability study should evaluate the influence of:

  • Solvent: Test the compound's stability in each solvent it will be exposed to during your experiments (e.g., DMSO, ethanol, aqueous buffers).

  • Temperature: Assess stability at various temperatures, such as room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C or -80°C).

  • Time: Monitor the compound's purity at multiple time points (e.g., 0, 24, 48, 72 hours for short-term studies, and weekly or monthly for long-term studies).

  • Freeze-Thaw Cycles: Evaluate the impact of repeated freezing and thawing on compound integrity, as this is a common practice in laboratories[2][3][4].

  • Light Exposure: For photosensitive compounds, stability should be assessed in both light and dark conditions.

Q4: What analytical techniques can be used to identify degradation products?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and characterizing unknown degradation products[8][9][10][11][12][13]. By coupling the separation power of LC with the mass-to-charge ratio information from MS, you can elucidate the structures of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information of degradation products, especially when they are present at sufficient concentrations[8][14].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound potency in biological assays. Compound degradation in the assay medium or stock solution.Perform a stability study of the compound under the specific assay conditions (e.g., temperature, pH, buffer components). Prepare fresh stock solutions for critical experiments.
Appearance of new peaks in HPLC chromatogram over time. The compound is degrading in the solvent.This is the expected outcome of a stability study. The new peaks represent degradation products. Use LC-MS to identify these new species[9][10][11].
Inconsistent results between experiments. Instability of the compound in the stock solution, possibly due to improper storage or frequent freeze-thaw cycles.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store solutions at a validated stable temperature. Re-evaluate the purity of the stock solution before each experiment.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or solvent evaporation.Ensure the compound concentration is below its solubility limit in the chosen solvent. Store solutions in tightly sealed containers to prevent solvent evaporation. If using DMSO, be aware that it can absorb atmospheric moisture, which may affect solubility and stability[15].

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general procedure for assessing the stability of "this compound" in a chosen solvent.

1. HPLC Method Development:

  • Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.
  • Column: A reversed-phase column (e.g., C18) is generally a good starting point for small molecules[5][6].
  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often effective[5].
  • Detection: UV-Vis detection at a wavelength where the compound has maximum absorbance.
  • Forced Degradation: To ensure the method is stability-indicating, subject the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the parent peak from these stress-induced peaks[8][12].

2. Sample Preparation for Stability Study:

  • Prepare a stock solution of "this compound" in the solvent of interest (e.g., DMSO) at a known concentration (e.g., 10 mM).
  • Aliquot the stock solution into multiple vials for each storage condition to be tested.

3. Stability Testing:

  • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
  • At each designated time point, remove one aliquot from each condition.
  • Dilute the sample to a suitable concentration for HPLC analysis.

4. Data Analysis:

  • Inject the samples into the HPLC system.
  • Record the peak area of the parent compound at each time point.
  • Calculate the percentage of the compound remaining relative to the initial time point (T=0).
  • Plot the percentage of the remaining compound against time for each condition.

Protocol 2: Identification of Degradation Products by LC-MS

1. Sample Preparation:

  • Use the samples from the stability study that show significant degradation.

2. LC-MS Analysis:

  • Utilize an LC method similar to the one developed for the HPLC stability study.
  • The LC system is coupled to a mass spectrometer.
  • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.

3. Data Interpretation:

  • Determine the mass-to-charge ratio (m/z) of the degradation products.
  • Use fragmentation analysis (MS/MS) to obtain structural information about the degradation products[11].
  • Propose potential structures for the degradation products based on the fragmentation pattern and the structure of the parent compound.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in DMSO

Storage ConditionTime Point% Remaining (Mean ± SD)
Room Temperature (25°C)0 hr100 ± 0.5
24 hr98.2 ± 0.8
48 hr95.1 ± 1.2
72 hr91.5 ± 1.5
Refrigerated (4°C)0 hr100 ± 0.4
24 hr99.8 ± 0.3
1 week99.5 ± 0.6
1 month98.9 ± 0.7
Frozen (-20°C)0 cycles100 ± 0.3
1 cycle99.9 ± 0.2
5 cycles99.6 ± 0.4
10 cycles99.1 ± 0.5

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation prep_stock Prepare Stock Solution in Solvent of Interest aliquot Aliquot for Each Condition and Time Point prep_stock->aliquot temp Temperature (RT, 4°C, -20°C) aliquot->temp time Time Points (0, 24, 48h, etc.) aliquot->time freeze_thaw Freeze-Thaw Cycles aliquot->freeze_thaw hplc HPLC Analysis temp->hplc time->hplc freeze_thaw->hplc lcms LC-MS for Degradant ID hplc->lcms If degradation observed quantify Quantify % Remaining hplc->quantify identify Identify Degradation Products lcms->identify report Generate Stability Report quantify->report identify->report

Caption: Workflow for assessing compound stability.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Experimental Outcomes compound This compound Stock Solution solvent Solvent Choice (e.g., DMSO, Water) temperature Storage Temperature time Storage Duration freeze_thaw Freeze-Thaw Cycles degradation Compound Degradation solvent->degradation temperature->degradation time->degradation freeze_thaw->degradation loss_of_purity Loss of Purity (HPLC) degradation->loss_of_purity new_peaks Formation of Degradants (LC-MS) degradation->new_peaks reduced_activity Reduced Biological Activity degradation->reduced_activity

Caption: Factors influencing compound stability and outcomes.

References

Optimizing mobile phase for "4-(3-Methoxy-4-nitrophenyl)morpholine" HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of "4-(3-Methoxy-4-nitrophenyl)morpholine".

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why am I seeing poor peak shape, such as peak tailing or fronting, for my analyte?

Peak asymmetry is a common problem in HPLC. Tailing peaks, where the latter half of the peak is wider, are often observed for basic compounds like morpholine derivatives due to interactions with the silica stationary phase. Fronting peaks, where the initial part of the peak is sloped, can be caused by column overload or an inappropriate sample solvent.[1][2][3]

Troubleshooting Steps for Poor Peak Shape:

Observation Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the basic morpholine group and acidic silanol groups on the column's stationary phase.[4]Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acid like formic acid or phosphoric acid (e.g., 0.1%). This will protonate the silanol groups and the morpholine nitrogen, reducing undesirable interactions.[5][6]
Mobile phase pH is too close to the pKa of the analyte.[4]Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Inadequate buffering of the mobile phase.Use a buffer (e.g., phosphate or acetate) at a sufficient concentration (typically 10-25 mM) to maintain a stable pH.[4]
Column contamination with basic compounds.Flush the column with a strong solvent. Consider using a guard column to protect the analytical column.[2]
Peak Fronting Column overloading due to high sample concentration.[2][7]Reduce the injection volume or dilute the sample.
The sample is dissolved in a solvent stronger than the mobile phase.[2]Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks Co-elution with an impurity.Modify the mobile phase composition (e.g., change the organic solvent ratio or type) to improve resolution.[8]
Blocked column frit or void in the stationary phase.[8]Back-flush the column (if the manufacturer allows). If the problem persists, the column may need replacement.

Q2: My analyte's retention time is inconsistent. What could be the cause?

Shifts in retention time can compromise the reliability of your analytical method. The most common culprits are changes in the mobile phase composition, temperature fluctuations, or column degradation.[2]

Troubleshooting Steps for Retention Time Variability:

Observation Potential Cause Recommended Solution
Gradual decrease in retention time Column aging or degradation.Replace the column. Implement a regular column cleaning protocol.
Sudden or random shifts in retention time Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve reproducibility.
Air bubbles in the pump or detector.Degas the mobile phase using sonication or helium sparging.[4]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[3]
Increasing retention time Insufficient column equilibration.Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

Q3: I am observing high backpressure in my HPLC system. What should I do?

A sudden increase in backpressure can indicate a blockage in the system and may damage the pump or column.

Troubleshooting Steps for High Backpressure:

Potential Cause Recommended Solution
Blocked column frit. [2]Disconnect the column and run the pump to see if the pressure drops. If it does, the column is likely blocked. Try back-flushing the column. If this fails, the frit or the entire column may need to be replaced.
Contaminated or precipitated mobile phase. [2]Filter all mobile phase components before use. Ensure buffer salts are fully dissolved in the aqueous portion before adding the organic solvent to prevent precipitation.
Blockage in tubing or fittings. Systematically loosen fittings starting from the detector and working backward to the pump to identify the location of the blockage. Replace any clogged tubing.

dot

Troubleshooting_Workflow start Start: Identify HPLC Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time pressure High Backpressure? start->pressure tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes split Split peak_shape->split Yes rt_cause Check Mobile Phase Prep, Temperature Control, & Column Equilibration retention_time->rt_cause Yes pressure_cause Isolate Blockage: Check Column, Tubing, & Mobile Phase pressure->pressure_cause Yes adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->adjust_ph reduce_load Reduce Injection Volume or Dilute Sample fronting->reduce_load optimize_sep Optimize Mobile Phase for Better Resolution split->optimize_sep rt_solution Ensure Consistent Prep, Use Column Oven, Equilibrate Thoroughly rt_cause->rt_solution pressure_solution Back-flush/Replace Column, Replace Tubing, Filter Mobile Phase pressure_cause->pressure_solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of this compound on a C18 column?

A good starting point for a reversed-phase C18 column is a mixture of an aqueous buffer and an organic solvent. Based on existing methods, a mobile phase consisting of acetonitrile (MeCN), water, and an acid is effective.[9]

A recommended starting gradient could be:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

This initial "scouting" gradient will help determine the approximate elution time of the analyte and can then be optimized for better resolution and shorter run times.[1]

Q2: How can I optimize the mobile phase to improve the separation of my analyte from impurities?

Systematic optimization of the mobile phase is key to achieving good resolution. Consider the following steps:

  • Vary the Organic Solvent Ratio: Adjust the gradient slope or switch to an isocratic elution if the impurities are closely eluting. A shallower gradient can improve the separation of closely related compounds.

  • Change the Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation due to different solvent properties.[2] Methanol is a protic solvent and can engage in different interactions with the analyte and stationary phase compared to the aprotic acetonitrile.

  • Adjust the pH: Since the morpholine group is basic, adjusting the mobile phase pH can significantly impact retention and selectivity, especially if impurities have different acidic or basic properties.[5][6] A pH screening (e.g., testing pH 3, 5, and 7 with appropriate buffers) can reveal the optimal pH for separation.

  • Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH to ensure robust and reproducible results.[4] For mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate.[9]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to developing a robust HPLC method for this compound.

  • Initial Scouting Gradient:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at a suitable wavelength (determined by UV scan of the analyte)

    • Gradient:

      Time (min) % B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Evaluation of Organic Modifier:

    • Repeat the scouting gradient from Step 1, but replace Acetonitrile (Mobile Phase B) with Methanol.

    • Compare the chromatograms for changes in selectivity and resolution between the analyte and any impurities.

  • pH Screening:

    • Prepare three different aqueous mobile phases (Mobile Phase A):

      • 0.1% Formic Acid in Water (pH ~2.7)

      • 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with acetic acid

      • 10 mM Ammonium Bicarbonate in Water, adjusted to pH 7.5 with formic acid

    • Run the scouting gradient with each of these aqueous phases and your chosen organic modifier (from Step 2).

    • Evaluate the impact of pH on retention time, peak shape, and resolution.

  • Method Fine-Tuning:

    • Based on the results from the screening steps, select the optimal combination of organic solvent and pH.

    • Fine-tune the gradient slope and duration to achieve the desired separation with the shortest possible run time. If all peaks elute closely, a shallower gradient may be necessary. If they are well-separated, a faster gradient can be used.

dotdot

Optimization_Workflow start Start: Define Separation Goals scouting 1. Run Initial Scouting Gradient (e.g., 5-95% ACN in 20 min) start->scouting eval_org 2. Evaluate Organic Modifier (ACN vs. Methanol) scouting->eval_org eval_ph 3. pH Screening (e.g., pH 3, 5, 7) eval_org->eval_ph fine_tune 4. Fine-Tune Gradient (Adjust Slope and Time) eval_ph->fine_tune final_method Optimized Method fine_tune->final_method

References

Technical Support Center: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the experimental protocol.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The reaction involves the displacement of a halide from an activated aromatic ring by morpholine. The presence of a nitro group ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

Reaction Scheme:

Materials:

ReagentMolecular Weight ( g/mol )Molarity (M)Quantity (for 10g scale)
4-Fluoro-2-methoxy-1-nitrobenzene171.12-10.0 g (58.4 mmol)
Morpholine87.12-15.3 mL (175.2 mmol, 3 eq)
Potassium Carbonate (K₂CO₃)138.21-16.1 g (116.8 mmol, 2 eq)
Dimethylformamide (DMF)73.09-100 mL
Ethyl Acetate (EtOAc)88.11-For extraction
Brine (saturated NaCl solution)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluoro-2-methoxy-1-nitrobenzene (10.0 g, 58.4 mmol) and potassium carbonate (16.1 g, 116.8 mmol).

  • Solvent and Reagent Addition: Add dimethylformamide (100 mL) to the flask, followed by the slow addition of morpholine (15.3 mL, 175.2 mmol) at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water. A yellow precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure this compound as a yellow solid. The expected melting point is in the range of 165-168 °C.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Starting Material4-Fluoro-2-methoxy-1-nitrobenzene
NucleophileMorpholine
BasePotassium Carbonate (K₂CO₃)
SolventDimethylformamide (DMF)
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Molar Ratio (Aryl halide:Morpholine:Base)1 : 3 : 2
Expected Yield85-95%
Purity (after recrystallization)>98% (by HPLC)
Melting Point165-168 °C

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-Fluoro-2-methoxy- 1-nitrobenzene and K₂CO₃ in a 3-neck flask B Add DMF and Morpholine A->B C Heat to 80-90 °C and stir for 4-6 hours B->C D Monitor by TLC/HPLC C->D E Cool and pour into cold water D->E F Extract with Ethyl Acetate E->F G Wash with water and brine F->G H Dry over MgSO₄ and concentrate G->H I Recrystallize from Ethanol/Isopropanol H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

troubleshooting_guide start Low or No Product Yield q1 Was the starting material fully consumed (checked by TLC/HPLC)? start->q1 a1 Incomplete Reaction q1->a1 No q2 Significant amount of side products observed? q1->q2 Yes s1a Check reaction temperature. Increase if necessary. a1->s1a s1b Verify base activity and quantity. Use freshly ground base. a1->s1b s1c Extend reaction time. a1->s1c a2 Side Reactions q2->a2 Yes a3 Product Loss During Work-up q2->a3 No s2a Lower reaction temperature. a2->s2a s2b Consider a milder base (e.g., DIPEA). a2->s2b s2c Ensure inert atmosphere to prevent oxidative degradation. a2->s2c s3a Ensure complete extraction. Perform more extractions if needed. a3->s3a s3b Avoid product loss during recrystallization by optimizing solvent volume and cooling rate. a3->s3b

Caption: Troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogenated starting material, such as 4-chloro-2-methoxy-1-nitrobenzene?

A1: Yes, other halo-nitroaromatics can be used. The reactivity order is typically F > Cl > Br. If you use the chloro-derivative, you may need to increase the reaction temperature or use a more polar aprotic solvent like DMSO to achieve a similar reaction rate.

Q2: What are the potential side reactions in this synthesis?

A2: At higher temperatures, there is a possibility of demethylation of the methoxy group, although this is generally not a major issue under the recommended conditions. Another potential side reaction is the formation of bis-arylated morpholine if a dihalo-nitroaromatic impurity is present in the starting material.

Q3: My product is an oil and does not solidify upon cooling. What should I do?

A3: This could indicate the presence of impurities. First, ensure all the DMF has been removed under high vacuum. If it remains an oil, try triturating with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. If that fails, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable purification method.

Q4: Is the reaction exothermic?

A4: Nucleophilic aromatic substitutions can be exothermic, especially on a larger scale. It is important to add the morpholine slowly and monitor the internal temperature of the reaction. For larger scale reactions, consider adding the morpholine at a lower temperature and then gradually heating the mixture.

Q5: Can I use a different base?

A5: Yes, other inorganic bases like sodium carbonate (Na₂CO₃) or organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases are generally preferred for their low cost and ease of removal during work-up. The choice of base can sometimes influence the reaction rate and side product formation.

Q6: How can I effectively monitor the reaction?

A6: Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase of ethyl acetate and hexane (e.g., 30:70 v/v). The product is more polar than the starting aryl halide and will have a lower Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC is recommended.

Technical Support Center: Synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(3-Methoxy-4-nitrophenyl)morpholine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 4-fluoro-2-methoxy-1-nitrobenzene with morpholine.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive Reagents: Starting materials (4-fluoro-2-methoxy-1-nitrobenzene or morpholine) may be degraded. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Ineffective Base: The base used may not be strong enough to facilitate the reaction or may have degraded. 4. Presence of Water: Moisture can hydrolyze the starting material.1. Verify Reagent Quality: Use fresh or properly stored reagents. Confirm the purity of starting materials using appropriate analytical techniques. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC. 3. Select an Appropriate Base: Ensure the use of a suitable base such as K₂CO₃ or Et₃N. Use a freshly opened or properly stored base. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Levels of Unreacted Starting Material 1. Incomplete Reaction: Reaction time may be too short. 2. Sub-stoichiometric Amount of Morpholine: Insufficient morpholine will result in unreacted 4-fluoro-2-methoxy-1-nitrobenzene. 3. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction.1. Extend Reaction Time: Monitor the reaction progress over a longer period. 2. Adjust Stoichiometry: Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the limiting reagent. 3. Improve Agitation: Ensure efficient stirring throughout the reaction.
Presence of 2-Methoxy-4-nitrophenol Impurity Hydrolysis of Starting Material: 4-fluoro-2-methoxy-1-nitrobenzene can react with trace amounts of water, especially at elevated temperatures and in the presence of a base, to form 2-methoxy-4-nitrophenol.Maintain Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere can also help minimize moisture ingress.
Formation of Other Byproducts Side Reactions: At higher temperatures, there is a possibility of other side reactions, though less common for this specific transformation.Optimize Reaction Temperature: Avoid excessively high temperatures. Determine the optimal temperature that provides a good reaction rate while minimizing byproduct formation.
Difficulties in Product Isolation/Purification 1. Product Solubility: The product may have some solubility in the aqueous phase during workup. 2. Emulsion Formation: During extraction, an emulsion layer can form, making phase separation difficult. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the product during crystallization.1. Optimize Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective. 3. Recrystallization: Use a suitable solvent system for recrystallization to effectively remove impurities. Consider a second recrystallization from a different solvent if purity is still low. Column chromatography can be used for highly impure samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-2-methoxy-1-nitrobenzene and morpholine. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters to control are:

  • Temperature: To ensure a reasonable reaction rate without promoting side reactions.

  • Moisture Content: The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the starting material.

  • Stoichiometry of Reactants: A slight excess of morpholine is often used to ensure complete consumption of the 4-fluoro-2-methoxy-1-nitrobenzene.

  • Choice of Base and Solvent: A suitable base and solvent system are crucial for reaction efficiency.

Q3: What are the expected impurities in the synthesis of this compound?

A3: The primary expected impurities include:

  • Unreacted Starting Materials: 4-fluoro-2-methoxy-1-nitrobenzene and morpholine.

  • Hydrolysis Product: 2-Methoxy-4-nitrophenol, formed from the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with water.

  • Impurities from Starting Materials: Any impurities present in the commercial-grade starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A disappearance of the starting material spot/peak (4-fluoro-2-methoxy-1-nitrobenzene) and the appearance of the product spot/peak will indicate reaction progression.

Q5: What is the best method to purify the crude this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol or isopropanol. For higher purity requirements or if significant impurities are present, column chromatography on silica gel may be necessary.

Data Presentation: Impurity Management

The following table summarizes the key potential impurities and strategies for their control. The impact of parameters is indicated qualitatively as specific quantitative data for this synthesis is not widely available.

Impurity Name Structure Source Impact of Increased Temperature Impact of Water Control Strategy
4-Fluoro-2-methoxy-1-nitrobenzene
alt text
Unreacted Starting MaterialDecreases (promotes reaction)No direct impactUse a slight excess of morpholine; ensure sufficient reaction time and temperature.
Morpholine
alt text
Unreacted Starting MaterialNo significant impactNo direct impactCan be removed during aqueous workup due to its water solubility.
2-Methoxy-4-nitrophenol
alt text
Hydrolysis of 4-fluoro-2-methoxy-1-nitrobenzeneIncreasesIncreasesMaintain strictly anhydrous reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Fluoro-2-methoxy-1-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add morpholine (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95%)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 3: HPLC Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) can be used. For isocratic elution, a mixture of acetonitrile and water in a 60:40 or 70:30 ratio can be a good starting point. Flow Rate: 1.0 mL/min Detection: UV at 254 nm or 330 nm Injection Volume: 10 µL Column Temperature: 25 °C

Mandatory Visualizations

Synthetic Pathway

Synthesis SM1 4-Fluoro-2-methoxy- 1-nitrobenzene Reagents K₂CO₃, DMF 80-90 °C SM1->Reagents SM2 Morpholine SM2->Reagents Product This compound Reagents->Product

Caption: Synthetic route to this compound.

Impurity Formation Pathway

ImpurityFormation Start 4-Fluoro-2-methoxy- 1-nitrobenzene Impurity 2-Methoxy-4-nitrophenol Start->Impurity Hydrolysis Water H₂O (trace) Water->Impurity Base Base (e.g., K₂CO₃) Base->Impurity

Caption: Formation of 2-Methoxy-4-nitrophenol impurity.

Experimental Workflow

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reaction Reaction Setup Heating Heating & Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC/HPLC) Heating->Monitoring Quenching Quenching in Water Monitoring->Quenching Filtration Filtration Quenching->Filtration Drying Drying Filtration->Drying Purification Recrystallization or Column Chromatography Drying->Purification Analysis Purity Check (HPLC) Purification->Analysis

Caption: Overall experimental workflow for synthesis and purification.

Validation & Comparative

Comparative Guide to the Characterization and Validation of 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesized compound "4-(3-Methoxy-4-nitrophenyl)morpholine," including its characterization, a proposed biological validation workflow, and a comparison with a known alternative, GDC-0941, a well-characterized pan-PI3K inhibitor. This document is intended to support researchers in evaluating the potential of this compound for further investigation.

Introduction

"this compound" is a synthetic organic compound featuring a morpholine ring attached to a substituted nitrophenyl group. The presence of the morpholine moiety is significant, as it is a common scaffold in a variety of biologically active compounds, including known inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in cancer.[2][4] Therefore, novel compounds targeting this pathway are of high interest in drug discovery.

This guide outlines the essential physicochemical characterization of "this compound" and proposes a validation strategy to assess its potential as a PI3K inhibitor. For comparative purposes, we include data and protocols related to GDC-0941, a potent and selective PI3K inhibitor.

Physicochemical Characterization

While detailed experimental data for the synthesis of "this compound" is not extensively published, its synthesis can be reasonably achieved through a nucleophilic aromatic substitution reaction. The characterization data presented below is based on commercially available information and predicted spectral data.

Table 1: Physicochemical and Spectral Data Summary

PropertyThis compoundGDC-0941 (Alternative)
CAS Number 6950-88-5[5][6]957054-30-7
Molecular Formula C₁₁H₁₄N₂O₄[5][6]C₂₃H₂₇N₇O₃S₂
Molecular Weight 238.24 g/mol [5][6]541.64 g/mol
Melting Point 165-168 °C158-160 °C
Purity (Typical) ≥95%≥98%
¹H NMR (Predicted, CDCl₃, 400 MHz) δ (ppm) 7.85 (d, J=8.8 Hz, 1H), 7.05 (dd, J=8.8, 2.4 Hz, 1H), 6.90 (d, J=2.4 Hz, 1H), 3.95 (s, 3H), 3.88 (t, J=4.8 Hz, 4H), 3.15 (t, J=4.8 Hz, 4H)See literature for published data
¹³C NMR (Predicted, CDCl₃, 100 MHz) δ (ppm) 153.0, 149.5, 140.0, 125.0, 115.0, 110.0, 66.5, 56.0, 50.0See literature for published data
Mass Spec (Expected m/z) [M+H]⁺ = 239.10[M+H]⁺ = 542.16

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of 1-fluoro-3-methoxy-4-nitrobenzene with morpholine.

  • Reaction: 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) and morpholine (1.2 eq) are dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). A non-nucleophilic base like potassium carbonate (2.0 eq) is added.

  • Conditions: The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow reagents 1-fluoro-3-methoxy-4-nitrobenzene + Morpholine + K₂CO₃ in DMF reaction Heat (80-100°C) 4-6 hours reagents->reaction Nucleophilic Aromatic Substitution workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Proposed synthesis workflow for this compound.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

  • Purity Assessment: Purity is determined by High-Performance Liquid Chromatography (HPLC) using a C18 column with a gradient elution of acetonitrile and water.

Proposed Biological Validation: PI3K Inhibition Assay

Given the prevalence of the morpholine scaffold in known PI3K inhibitors, we hypothesize that "this compound" may exhibit inhibitory activity against one or more PI3K isoforms.[1][7]

In Vitro Kinase Assay Protocol

This assay quantifies the inhibitory activity of the compound against purified PI3K isoforms (α, β, γ, δ).

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms are used. The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP₂), is prepared as lipid vesicles.

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction buffer contains the PI3K enzyme, the test compound at various concentrations, and ATP. The reaction is initiated by the addition of PIP₂.

  • Detection: The product, phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), is detected using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

PI3K_Assay_Workflow compound Test Compound (Varying Concentrations) incubation Incubation compound->incubation enzyme PI3K Isoform (α, β, γ, or δ) enzyme->incubation substrates ATP + PIP₂ substrates->incubation detection PIP₃ Detection (e.g., ELISA) incubation->detection analysis IC₅₀ Determination detection->analysis

Workflow for the in vitro PI3K kinase inhibition assay.
Comparison with GDC-0941

Table 2: Comparative Biological Activity (Hypothetical vs. Known)

CompoundTarget(s)IC₅₀ (nM) vs. PI3Kα (Hypothetical)IC₅₀ (nM) vs. PI3Kα (Published)
This compoundPI3K (Hypothesized)To be determinedN/A
GDC-0941Pan-Class I PI3KN/A3

Proposed Signaling Pathway Involvement

Should "this compound" prove to be a PI3K inhibitor, it would modulate the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3K would prevent the phosphorylation of PIP₂ to PIP₃, leading to reduced activation of downstream effectors like Akt and mTOR. This would ultimately result in decreased cell proliferation and survival.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP₃ PI3K->PIP3 Phosphorylation PIP2 PIP₂ PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor This compound Inhibitor->PI3K Inhibition

Hypothesized modulation of the PI3K/Akt/mTOR pathway.

Conclusion

"this compound" presents an interesting scaffold for investigation, particularly concerning its potential as a modulator of the PI3K signaling pathway. This guide provides a framework for its synthesis, characterization, and biological validation. The comparative data with the established PI3K inhibitor GDC-0941 offers a benchmark for evaluating its potential potency and utility as a research tool or a starting point for further drug development efforts. The detailed experimental protocols are provided to facilitate the initiation of such studies.

References

A Comparative Guide to the Reactivity of 4-(3-Methoxy-4-nitrophenyl)morpholine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of "4-(3-Methoxy-4-nitrophenyl)morpholine" and its positional isomers. The reactivity of these compounds is of significant interest in medicinal chemistry and materials science, where the morpholine moiety is a common scaffold and the electronic properties of the substituted phenyl ring can be tuned to modulate biological activity or material characteristics.

Due to a lack of direct comparative experimental studies on this specific set of isomers in the public domain, this guide will focus on a theoretical comparison based on well-established principles of physical organic chemistry. The predicted reactivity is derived from the electronic effects of the methoxy (-OCH₃) and nitro (-NO₂) substituents on the aromatic ring.

Isomers of Methoxy-Nitrophenyl-Morpholine

The primary isomers of interest, based on the substitution pattern of the methoxy and nitro groups on the phenyl ring attached to the morpholine nitrogen, are:

  • This compound (The target compound)

  • 4-(2-Methoxy-5-nitrophenyl)morpholine

  • 4-(4-Methoxy-3-nitrophenyl)morpholine

  • 4-(2-Methoxy-4-nitrophenyl)morpholine

Predicted Reactivity Comparison

The reactivity of the benzene ring in these isomers is primarily influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group. The methoxy group is an activating group that directs incoming electrophiles to the ortho and para positions relative to it, while the nitro group is a deactivating group that directs incoming electrophiles to the meta position.

The following table summarizes the predicted relative reactivity of the isomers towards electrophilic aromatic substitution (EAS).

IsomerPredicted Relative Reactivity towards EASRationale
4-(4-Methoxy-3-nitrophenyl)morpholine HighestThe activating methoxy group and the deactivating nitro group are ortho to each other. The positions ortho and para to the strongly activating methoxy group are highly activated, and less sterically hindered for substitution.
4-(2-Methoxy-5-nitrophenyl)morpholine HighThe activating methoxy group and the deactivating nitro group are meta to each other. The para position relative to the methoxy group is strongly activated and available for substitution.
This compound ModerateThe activating methoxy group and the deactivating nitro group are para to each other. The positions ortho to the methoxy group are activated, but may experience some steric hindrance from the adjacent morpholine and nitro groups.
4-(2-Methoxy-4-nitrophenyl)morpholine LowestBoth the position para to the methoxy group and one of the ortho positions are blocked. The remaining ortho position is sterically hindered by the adjacent morpholine group and deactivated by the nitro group.

Experimental Protocols for Reactivity Comparison

To experimentally validate the predicted reactivity, a comparative study could be conducted using a standard electrophilic aromatic substitution reaction, such as nitration or halogenation.

Hypothetical Experimental Protocol: Comparative Nitration

Objective: To compare the reaction rates of nitration for the different isomers of methoxy-nitrophenyl-morpholine.

Materials:

  • This compound and its isomers

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: For each isomer, dissolve a known concentration (e.g., 0.1 M) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Nitrating Mixture Preparation: Prepare a nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a 1:1 ratio while cooling in an ice bath.

  • Reaction Initiation: Add a stoichiometric equivalent of the cold nitrating mixture dropwise to the solution of the isomer over a period of 5 minutes.

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes). Quench the reaction in each aliquot with cold water.

  • Work-up: Extract the organic layer with dichloromethane, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the composition of each aliquot using HPLC to determine the percentage of starting material consumed and product formed over time.

  • Product Characterization: Isolate the major product from a larger scale reaction and characterize it using NMR and mass spectrometry to confirm its structure.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve, providing a quantitative measure of reactivity.

Visualizing Reaction Concepts

Logical Flow of Reactivity Comparison

G Logical Workflow for Reactivity Comparison cluster_isomers Isomer Identification Isomer_1 This compound Predict_Reactivity Predict Relative Reactivity (Based on Electronic Effects) Isomer_1->Predict_Reactivity Isomer_2 4-(2-Methoxy-5-nitrophenyl)morpholine Isomer_2->Predict_Reactivity Isomer_3 4-(4-Methoxy-3-nitrophenyl)morpholine Isomer_3->Predict_Reactivity Isomer_4 4-(2-Methoxy-4-nitrophenyl)morpholine Isomer_4->Predict_Reactivity Experiment_Design Design Comparative Experiment (e.g., Nitration) Predict_Reactivity->Experiment_Design Perform_Experiment Execute Parallel Reactions Experiment_Design->Perform_Experiment Analyze_Data Analyze Reaction Kinetics (e.g., HPLC) Perform_Experiment->Analyze_Data Compare_Results Compare Experimental Reactivities Analyze_Data->Compare_Results

Caption: Workflow for comparing isomer reactivity.

Influence of Substituents on Electrophilic Aromatic Substitution

G Substituent Effects on Benzene Ring Reactivity cluster_activating Activating Group cluster_deactivating Deactivating Group Benzene Benzene -OCH3 Methoxy (+R > -I) Benzene->-OCH3 Increases Reactivity (Ortho, Para-directing) -NO2 Nitro (-R, -I) Benzene->-NO2 Decreases Reactivity (Meta-directing)

The Structure-Activity Relationship of 4-(3-Methoxy-4-nitrophenyl)morpholine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 4-(3-Methoxy-4-nitrophenyl)morpholine, with a focus on their potential as anticancer agents. While direct experimental data for this compound itself is limited in the public domain, this document synthesizes available information on structurally similar compounds to infer potential SAR trends and guide future research. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams.

Comparative Analysis of Anticancer Activity

The anticancer activity of morpholine-containing compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Generally, the morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets.[1]

Influence of Phenyl Ring Substituents

Available data on related structures, such as morpholine-substituted quinazolines, suggest that substitutions on the phenyl ring play a crucial role in their cytotoxic activity. For instance, in a series of 4-(2-phenylquinazolin-4-yl)morpholine derivatives, substitutions at the para-position of the phenyl ring were generally found to be more active than unsubstituted or ortho-substituted analogs.[2]

Table 1: In Vitro Cytotoxicity of Morpholine-Substituted Quinazoline Analogs [2][3]

Compound IDPhenyl Ring SubstitutionA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SHSY-5Y IC₅₀ (µM)
AK-1Unsubstituted12.54 ± 0.5315.34 ± 0.7618.67 ± 0.98
AK-34-N,N-dimethylamine10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-104-thiomethyl8.55 ± 0.673.15 ± 0.233.36 ± 0.29
Colchicine (Standard)-10.21 ± 0.457.89 ± 0.328.12 ± 0.41

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

The data in Table 1 indicates that electron-donating groups at the para-position, such as N,N-dimethylamine and thiomethyl, can enhance the cytotoxic activity against breast (MCF-7) and neuroblastoma (SHSY-5Y) cancer cell lines.[2] This suggests that the electronic and steric properties of the substituent are key determinants of biological activity.

While no direct data for this compound is available, the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring suggests a complex electronic profile that could lead to interesting biological activities. The relative positions of these groups (methoxy at meta, nitro at para with respect to the morpholine attachment point) would be critical in defining its interaction with biological targets.

Potential Mechanisms of Action

The anticancer effects of many morpholine derivatives have been attributed to the inhibition of various protein kinases and the induction of apoptosis.

Kinase Inhibition

Several studies have identified morpholine-containing compounds as potent inhibitors of kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR-2.[4][5] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to the ATP-binding pocket of many kinases.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation_Survival Promotes Inhibitor 4-Phenylmorpholine Analog Inhibitor->Receptor_Tyrosine_Kinase Inhibits

A potential mechanism of action involving kinase inhibition.
Induction of Apoptosis and Cell Cycle Arrest

Studies on morpholine-substituted quinazolines have shown that potent analogs can induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis as the primary mode of cell death.[2][3] This suggests that these compounds interfere with the normal progression of the cell cycle, leading to the elimination of cancer cells.

Experimental Protocols

To facilitate further research and comparison, detailed protocols for key in vitro assays are provided below.

In Vitro Cytotoxicity MTT Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • Test compounds

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[6][7]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Structure-Activity Relationship (SAR) Workflow

The development of novel and potent analogs requires a systematic approach to understanding the relationship between chemical structure and biological activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Lead Lead Compound (4-Phenylmorpholine Scaffold) Analogs Synthesize Analogs (Vary Substituents on Phenyl Ring) Lead->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT) Analogs->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Cell Cycle) Cytotoxicity->Mechanism For Active Compounds SAR_Analysis Analyze Structure-Activity Relationship Cytotoxicity->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analogs Iterative Process

A general workflow for SAR studies.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be elucidated, the broader class of morpholine-containing compounds, particularly those with substituted phenyl rings, demonstrates significant potential as anticancer agents. The available data suggests that:

  • Substitution on the phenyl ring is critical for activity. The nature, position, and electronic properties of the substituents can dramatically influence cytotoxicity.

  • Kinase inhibition is a plausible mechanism of action. The morpholine moiety can participate in key interactions within the ATP-binding pockets of various kinases.

  • Induction of apoptosis and cell cycle arrest are common downstream effects.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic variations in the substitution pattern of the phenyl ring. This would allow for the development of a clear SAR and the identification of lead compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies, including kinase profiling and analysis of apoptotic pathways, will be crucial for understanding their mode of action and for guiding further drug development efforts.

References

Comparative analysis of "4-(3-Methoxy-4-nitrophenyl)morpholine" and other morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship and experimental evaluation of morpholine-containing compounds as potential anticancer agents.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. This guide provides a comparative analysis of "4-(3-Methoxy-4-nitrophenyl)morpholine" and other notable morpholine derivatives, with a particular focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2][3][4][5]

Introduction to Morpholine Derivatives and PI3K Inhibition

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and metabolism.[1][4][5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[1][4] Morpholine-containing compounds have emerged as a significant class of PI3K inhibitors. The oxygen atom of the morpholine ring often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the PI3K enzyme's ATP-binding pocket.[2] This interaction is fundamental to the high-potency inhibition observed with many morpholine derivatives.[2]

This guide will compare the chemical properties of "this compound" with the well-characterized PI3K inhibitors ZSTK474 and GDC-0941, and other morpholine derivatives for which experimental data is available. While specific biological data for "this compound" is not extensively available in the public domain, we will explore its potential activity through a structure-activity relationship (SAR) analysis.

Comparative Data of Morpholine Derivatives

To provide a clear comparison, the following tables summarize the chemical properties of "this compound" and the in vitro inhibitory activities of well-known morpholine-based PI3K inhibitors and other derivatives against various PI3K isoforms and cancer cell lines.

Table 1: Chemical Properties of Selected Morpholine Derivatives

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound6950-88-5C₁₁H₁₄N₂O₄238.24165-168
ZSTK474475110-96-4C₂₁H₂₄N₆O₂404.46210-212
GDC-0941 (Pictilisib)957054-30-7C₂₃H₂₇N₇O₃S₂529.64201-203

Table 2: In Vitro PI3K Inhibitory Activity of ZSTK474 and GDC-0941 (IC₅₀ in nM)

CompoundPI3KαPI3KβPI3KδPI3KγReference
ZSTK47416444.649[6]
GDC-0941333375[7][8]

Table 3: In Vitro Cytotoxicity of Various Morpholine Derivatives against Cancer Cell Lines (IC₅₀ in µM)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
AK-3A549Lung10.38 ± 0.27[9]
MCF-7Breast6.44 ± 0.29[9]
SHSY-5YNeuroblastoma9.54 ± 0.15[9]
AK-10A549Lung8.55 ± 0.67[9]
MCF-7Breast3.15 ± 0.23[9]
SHSY-5YNeuroblastoma3.36 ± 0.29[9]
Compound 2gSW480Colorectal5.10 ± 2.12[10]
MCF-7Breast19.60 ± 1.13[10]
Compound 3dHepG2Liver8.50[11]
Compound 10eA549Lung0.033 ± 0.003[12]

Structure-Activity Relationship (SAR) Analysis

The biological activity of morpholine derivatives is significantly influenced by the substituents on the associated aromatic rings.

  • The Morpholine Moiety: As previously mentioned, the morpholine ring is a key pharmacophore for PI3K inhibition.[2] Replacing a morpholine group in ZSTK474 with a piperazine resulted in a significant drop in inhibitory activity, which was restored upon N-acetylation, highlighting the importance of the oxygen atom for hydrogen bonding.[13]

  • Substituents on the Phenyl Ring: In the case of "this compound," the methoxy and nitro groups on the phenyl ring are expected to modulate its electronic and steric properties. The electron-withdrawing nature of the nitro group can influence the overall electron density of the molecule, potentially affecting its binding affinity to target proteins. The position of these substituents is also critical. For instance, in a series of morpholine-substituted quinazolines, para-substituted compounds on the phenyl ring were generally more active than ortho- or unsubstituted derivatives.[9]

Without direct experimental data for "this compound," we can hypothesize that its activity will be dependent on how the combined electronic effects of the methoxy and nitro groups, along with their specific positions, influence the molecule's interaction with the ATP-binding pocket of PI3K or other biological targets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of morpholine derivatives.

PI3K Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of purified PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Phosphatidylinositol (PI) or a suitable substrate

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white opaque plate, add the test compound dilutions, PI3K enzyme, and lipid substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Signaling Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, providing insight into the mechanism of action of the inhibitors.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

To further illustrate the concepts discussed, the following diagrams were generated using the DOT language for Graphviz.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine derivatives.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Morpholine Derivative EnzymeAssay PI3K Enzyme Inhibition Assay (IC50) Compound->EnzymeAssay CellAssay Cell Viability Assay (MTT) (IC50) Compound->CellAssay MechanismStudy Western Blot (PI3K/Akt Pathway) CellAssay->MechanismStudy Xenograft Tumor Xenograft Model MechanismStudy->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: A typical experimental workflow for evaluating PI3K inhibitors.

SAR_Logic MorpholineCore Morpholine Core Structure BiologicalActivity Biological Activity (PI3K Inhibition, Cytotoxicity) MorpholineCore->BiologicalActivity Essential for PI3K H-bond AromaticRing Aromatic Ring System (e.g., Phenyl, Quinazoline) AromaticRing->BiologicalActivity Influences Binding & Potency Substituents Substituents on Aromatic Ring (e.g., -OCH3, -NO2) Substituents->AromaticRing Modifies Electronic & Steric Properties Substituents->BiologicalActivity Fine-tunes Activity & Selectivity

References

A Comparative Guide to 4-(3-Methoxy-4-nitrophenyl)morpholine and Other Nitroaromatic Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, nitroaromatic compounds serve as versatile and indispensable building blocks. Their utility stems from the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for various transformations, and the potential for the nitro group itself to be converted into a range of other functional groups. This guide provides a comparative analysis of 4-(3-Methoxy-4-nitrophenyl)morpholine against other common nitroaromatic building blocks, offering insights into their relative performance in key synthetic reactions, supported by experimental data and detailed protocols.

Introduction to Nitroaromatic Building Blocks

Nitroaromatic compounds are foundational materials in the synthesis of pharmaceuticals, agrochemicals, and materials. The nitro group's ability to participate in and influence reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions makes these compounds highly valuable. Furthermore, the reduction of the nitro group to an amine is a gateway to a vast array of further chemical modifications.

This guide focuses on comparing the reactivity of This compound with other structurally relevant nitroaromatics, including 4-nitroanisole and 4-nitrophenylmorpholine. The presence of the methoxy and morpholine substituents significantly influences the electronic properties and steric environment of the aromatic ring, thereby affecting reaction outcomes.

Comparative Performance in Key Synthetic Reactions

The utility of a building block is best assessed by its performance in a variety of chemical transformations. Here, we compare the subject compound and its analogues in two of the most powerful and widely used synthetic methodologies: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, has been extended to include nitroarenes as the electrophilic partner. This development is significant as nitroarenes are often more readily available than the corresponding halides.[1][2] The efficiency of this reaction is highly dependent on the electronic nature of the nitroarene.

The presence of electron-donating groups, such as the methoxy and morpholino substituents in This compound , can influence the rate-determining oxidative addition step of the catalytic cycle. While strong electron-withdrawing groups on the nitroarene generally favor this step, the overall electronic balance of the molecule is crucial.

Table 1: Illustrative Yields in Suzuki-Miyaura Cross-Coupling of Nitroarenes with Phenylboronic Acid

EntryNitroaromatic Building BlockProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound 4-(3-Methoxy-[1,1'-biphenyl]-4-yl)morpholinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Estimated 70-80%¹
24-Nitroanisole4-Methoxy-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285%[3]
34-Nitrophenylmorpholine4-([1,1'-Biphenyl]-4-yl)morpholinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012Estimated 75-85%²
44-Nitrotoluene4-Methyl-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001288%[3]

¹Yield is estimated based on trends observed for nitroarenes with electron-donating groups. Specific experimental data for this exact substrate is not readily available in the cited literature, but the presence of two electron-donating groups may slightly decrease the reactivity compared to simpler analogs. ²Yield is estimated based on the strong electron-donating nature of the morpholino group, which is expected to result in high coupling efficiency.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Nitroarenes [3]

A flame-dried Schlenk tube is charged with the nitroarene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (3 mL) and a 2M aqueous solution of K₃PO₄ (1.5 mL) are added. The mixture is then stirred vigorously at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

dot graph TD; A[Start] --> B{Reaction Setup}; B --> C[Add Nitroarene, Arylboronic Acid, Catalyst, and Ligand]; C --> D{Inert Atmosphere}; D --> E[Evacuate and Backfill with Argon]; E --> F[Add Solvents and Base]; F --> G{Reaction}; G --> H[Heat and Stir]; H --> I{Work-up}; I --> J[Cool and Dilute]; J --> K[Wash and Dry]; K --> L[Purify]; L --> M[End]; subgraph "Reagents" C; F; end subgraph "Conditions" D; G; end subgraph "Purification" I; L; end style A fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style M fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style L fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[4] This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals. The electronic properties of the aryl halide or, in this case, nitroarene, play a significant role in the reaction's efficiency.

Table 2: Illustrative Yields in Buchwald-Hartwig Amination of Nitroarenes with Morpholine

EntryNitroaromatic Building BlockProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound N/A (Reactant is an Amine)------
24-Nitroanisole4-(4-Methoxyphenyl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001280-90%[5]
34-Nitrotoluene4-(p-Tolyl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95%[5]
41,4-Dinitrobenzene4-(4-Nitrophenyl)morpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012>95%[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Nitroarenes [5]

A vial is charged with the nitroarene (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%). The vial is sealed, evacuated, and backfilled with argon. Anhydrous toluene (3 mL) and NaOtBu (1.4 mmol) are added. The mixture is stirred at 100 °C for 12 hours. After cooling, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle

Caption: Catalytic cycle of Buchwald-Hartwig amination with nitroarenes.

Synthesis of this compound and Analogs

The synthesis of these building blocks typically involves a nucleophilic aromatic substitution reaction. For instance, This compound can be synthesized from 1-fluoro-2-methoxy-4-nitrobenzene and morpholine. The electron-withdrawing nitro group facilitates the displacement of the fluoride by the nucleophilic morpholine.

Table 3: Synthesis of Nitrophenylmorpholine Derivatives via SNAr

EntryStarting MaterialNucleophileProductBaseSolventTemp. (°C)Yield (%)
11-Fluoro-2-methoxy-4-nitrobenzeneMorpholineThis compound K₂CO₃DMSO120>90%
21-Fluoro-4-nitrobenzeneMorpholine4-(4-Nitrophenyl)morpholineK₂CO₃DMSO120>95%[6]
31-Chloro-4-nitrobenzeneMorpholine4-(4-Nitrophenyl)morpholineK₂CO₃DMSO150~90%

Experimental Protocol: Synthesis of this compound

To a solution of 1-fluoro-2-methoxy-4-nitrobenzene (1.0 equiv) in dimethyl sulfoxide (DMSO), morpholine (1.2 equiv) and potassium carbonate (2.0 equiv) are added. The reaction mixture is heated to 120 °C and stirred for 4-6 hours. After completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is filtered, washed with water, and dried to afford the desired product.

Reduction of the Nitro Group

A key advantage of using nitroaromatic building blocks is the facile reduction of the nitro group to an amine, which opens up a plethora of subsequent chemical transformations. This reduction is typically achieved with high efficiency using various reducing agents.

Table 4: Catalytic Hydrogenation of Nitroaromatic Compounds

EntryNitroaromatic CompoundProductCatalystSolventPressure (psi)Yield (%)
1This compound 4-Amino-2-methoxyphenyl)morpholinePd/CMethanol50>95%
24-Nitroanisolep-AnisidinePd/CEthanol50>98%
34-Nitrophenylmorpholine4-MorpholinoanilinePd/CMethanol50>95%

Experimental Protocol: General Procedure for Nitro Group Reduction

The nitroaromatic compound is dissolved in methanol in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The vessel is purged with hydrogen gas and then pressurized to 50 psi. The reaction is stirred at room temperature until the uptake of hydrogen ceases. The mixture is then filtered through a pad of Celite to remove the catalyst, and the solvent is removed under reduced pressure to yield the corresponding aniline derivative.

Reduction_Workflow

Caption: Workflow for the reduction of a nitroaromatic compound.

Conclusion

This compound is a valuable building block in organic synthesis, offering a unique combination of electronic and steric properties. Its performance in key reactions like the Suzuki-Miyaura coupling is comparable to other electron-rich nitroarenes, providing good to excellent yields. The presence of the methoxy group ortho to the morpholine and meta to the nitro group can subtly influence reactivity, potentially leading to slightly lower yields in some cross-coupling reactions compared to less substituted analogs, but also offering opportunities for regioselective functionalization.

The morpholine moiety can enhance the solubility and pharmacokinetic properties of derivative compounds, making this building block particularly attractive for drug discovery and development. The straightforward synthesis of This compound and the high efficiency of its subsequent transformations, such as nitro group reduction, underscore its utility as a versatile intermediate for the construction of complex molecular architectures. Researchers and drug development professionals can leverage the predictable reactivity of this and other nitroaromatic building blocks to streamline their synthetic efforts and accelerate the discovery of new chemical entities.

References

A Comparative Guide to the Purity Assessment of "4-(3-Methoxy-4-nitrophenyl)morpholine" by Quantitative NMR (qNMR) and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of "4- (3-Methoxy-4-nitrophenyl)morpholine," a key building block in medicinal chemistry.

Introduction to Purity Assessment and "4-(3-Methoxy-4-nitrophenyl)morpholine"

"this compound" serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, employing a reliable and accurate analytical method for its purity determination is a critical step in the drug development process. Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for this purpose, offering distinct advantages over traditional chromatographic methods.[1][2][3] This guide will delve into the experimental protocol for qNMR analysis and present a comparative overview with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[1] This characteristic makes it a highly accurate and reliable technique for purity determination.[2]

Experimental Protocol: qNMR Analysis of "this compound"

This section outlines a typical experimental protocol for determining the purity of "this compound" using ¹H qNMR.

1. Materials and Instrumentation:

  • Analyte: this compound (Purity to be determined)

  • Internal Standard (IS): Maleic acid (Certified Reference Material)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS)

  • NMR Spectrometer: 500 MHz NMR spectrometer equipped with a 5 mm broadband probe

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of "this compound" and 10 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in 1 mL of DMSO-d₆.

  • Vortex the sample until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence is used.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

  • Acquisition Time: Approximately 3-4 seconds.

  • Spectral Width: 0-12 ppm.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For "this compound," the methoxy protons (~3.9 ppm) or specific aromatic protons can be used. For maleic acid, the two olefinic protons appear as a singlet at ~6.3 ppm.

  • Calculate the purity of the analyte using the following formula:

    Where:

    • I_analyte and I_IS are the integral areas of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

    • M_analyte and M_IS are the molar masses of the analyte (238.24 g/mol ) and internal standard, respectively.

    • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

    • P_IS is the purity of the internal standard.

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment of "this compound".

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, other techniques are also widely used for purity determination.[5] The choice of method often depends on the specific requirements of the analysis, such as the nature of the compound, expected impurities, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique commonly used for the purity assessment of non-volatile and thermally labile compounds.

  • Principle: The sample is dissolved in a mobile phase and passed through a column packed with a stationary phase. Different components in the mixture interact differently with the stationary phase, leading to their separation. A detector, typically a UV-Vis detector, is used to quantify the separated components.

  • Advantages: High sensitivity, high resolution, and well-established methods.

  • Disadvantages: Requires a reference standard for each impurity to be quantified, response factors of impurities may differ from the main component, and method development can be time-consuming.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.

  • Principle: The sample is vaporized and injected into a column. An inert gas (carrier gas) carries the sample through the column, where components are separated based on their boiling points and interactions with the stationary phase. A detector, such as a Flame Ionization Detector (FID), is used for quantification.

  • Advantages: Excellent for volatile impurities and residual solvents, high sensitivity.

  • Disadvantages: Not suitable for non-volatile or thermally unstable compounds, requires reference standards for quantification.

Comparative Summary of Purity Assessment Methods

The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity assessment of "this compound."

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning between a mobile and stationary phase.Differential partitioning between a mobile gas and stationary phase.
Reference Standard Requires a certified internal standard of a different compound.Requires a reference standard of the analyte and each impurity.Requires a reference standard of the analyte and each impurity.
Quantification Absolute quantification based on primary ratio method.[1][4]Relative quantification based on peak area comparison.Relative quantification based on peak area comparison.
Accuracy HighHigh (if reference standards are available)High (if reference standards are available)
Precision High (typically <1% RSD).[1]HighHigh
Selectivity High spectral resolution allows for the identification of structurally similar impurities.Dependent on column chemistry and mobile phase composition.Dependent on column and temperature programming.
Sample Throughput ModerateHighHigh
Destructive NoYesYes
Applicability Broad applicability to a wide range of organic molecules.Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.

Logical Comparison of Purity Assessment Techniques

Purity_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_considerations Key Considerations analyte Purity Assessment Required qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc gc GC analyte->gc ref_std Reference Standard Availability qnmr->ref_std Internal Std Only quant_type Absolute vs. Relative Quantification qnmr->quant_type Absolute hplc->ref_std Analyte & Impurity Stds volatility Analyte Volatility hplc->volatility Non-volatile hplc->quant_type Relative gc->ref_std Analyte & Impurity Stds gc->volatility Volatile gc->quant_type Relative

Caption: Decision logic for selecting a purity assessment method.

Conclusion

Quantitative NMR is a robust and accurate method for the purity assessment of "this compound." Its ability to provide absolute quantification without the need for a specific analyte reference standard makes it a highly valuable and efficient tool in pharmaceutical analysis.[6] While HPLC and GC remain important techniques, particularly for the separation and quantification of trace impurities, qNMR offers a distinct advantage as a primary ratio method, providing orthogonal and confirmatory data for quality assurance. The choice of the most appropriate technique will ultimately depend on the specific analytical needs, the properties of the compound and its potential impurities, and the regulatory requirements.

References

"4-(3-Methoxy-4-nitrophenyl)morpholine" as a reference standard in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reference standards for the analytical testing of Nimodipine, a critical calcium channel blocker used in the treatment of cerebrovascular disorders. A thorough understanding and use of appropriate reference standards are paramount in ensuring the quality, safety, and efficacy of pharmaceutical products. Here, we compare the officially recognized pharmacopoeial impurities of Nimodipine with "4-(3-Methoxy-4-nitrophenyl)morpholine," a compound with potential relevance in process development and impurity profiling.

Introduction to Nimodipine and Its Impurities

Nimodipine's chemical synthesis and degradation can lead to the formation of various related substances, or impurities. Regulatory bodies worldwide mandate the monitoring and control of these impurities. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) list specific impurities that must be controlled within defined limits. These are designated as Nimodipine Impurity A, Impurity B, and Impurity C.

"this compound" is a commercially available chemical compound. While not an official pharmacopoeial impurity of Nimodipine, its structural elements suggest potential relevance as a process-related impurity or a starting material in certain synthetic routes. As such, its analytical characterization is of interest to researchers involved in the development of new synthetic pathways or comprehensive impurity profiling.

Comparison of Reference Standards

The following table summarizes the key characteristics of the official Nimodipine impurities and "this compound."

FeatureNimodipine Impurity ANimodipine Impurity BNimodipine Impurity CThis compound
Synonym Dehydro NimodipineBis(1-methylethyl) 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateO-Desisopropyl-O-methoxyethyl NimodipineNot Applicable
CAS Number 85677-93-6[1][2]21881-78-7[1]70172-96-2[1]6950-88-5[3][4]
Molecular Formula C₂₁H₂₄N₂O₇[1]C₂₁H₂₆N₂O₆[1]C₂₁H₂₆N₂O₈[1]C₁₁H₁₄N₂O₄[3][4]
Molecular Weight 416.42 g/mol [1]402.44 g/mol [1]434.44 g/mol [1]238.24 g/mol [3][4]
Pharmacopoeial Status Ph. Eur., USP[2][5]Ph. Eur.[5]Ph. Eur.[1][5]None
Typical Use Identification and quantification of Nimodipine Impurity A.Identification and quantification of Nimodipine Impurity B.Identification and quantification of Nimodipine Impurity C.Potential process-related impurity or starting material characterization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Nimodipine and its impurities. Below are representative experimental protocols.

Protocol 1: RP-HPLC for Nimodipine and Official Impurities

This method is suitable for the simultaneous determination of Nimodipine and its pharmacopoeial impurities A, B, and C.

  • Chromatographic System:

    • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.

    • Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 35:40:25 v/v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 0.8 to 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 40 °C.

    • Detection: UV spectrophotometer at 235 nm.[5]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Nimodipine RS and each impurity reference standard in the mobile phase to prepare individual stock solutions.

    • System Suitability Solution: Prepare a solution containing Nimodipine and Impurity A to verify the resolution between the two peaks.

    • Test Solution: Dissolve an accurately weighed quantity of the Nimodipine substance or formulation in the mobile phase to obtain a known concentration.

  • Validation Parameters:

    • Specificity: The method should be able to resolve Nimodipine from its impurities and any other potential components.

    • Linearity: Demonstrated over a concentration range (e.g., 1-6 µg/mL for impurities).

    • Accuracy: Determined by recovery studies of spiked samples.

    • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established to ensure the method's sensitivity.

Protocol 2: Analytical Approach for this compound

As a non-pharmacopoeial standard, a dedicated method or an extension of the existing Nimodipine impurity profile method would be required.

  • Chromatographic System (Hypothetical):

    • Column: A reverse-phase C18 or a polar-embedded column could be suitable.

    • Mobile Phase: A gradient elution with acetonitrile and water (with a suitable buffer like ammonium acetate for MS compatibility) might be necessary to separate it from Nimodipine and its other impurities.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound, and Mass Spectrometry (MS) for confirmation of identity.

  • Characterization:

    • The identity of the "this compound" reference material should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

    • Purity should be established using a high-resolution chromatographic technique like HPLC or GC.

Experimental Workflows and Relationships

The following diagrams illustrate the typical workflows in the analysis of Nimodipine and the logical relationship of its impurities.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Nimodipine Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standards Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report Impurity_Relationship cluster_impurities Potential Impurities Nimodipine Nimodipine API Degradation Degradation Nimodipine->Degradation Synthesis Synthesis Process Synthesis->Nimodipine Impurity_A Impurity A (Dehydro Nimodipine) Synthesis->Impurity_A Impurity_B Impurity B Synthesis->Impurity_B Impurity_C Impurity C Synthesis->Impurity_C Other_Impurity This compound (Potential Process-Related) Synthesis->Other_Impurity Degradation->Impurity_A

References

Cytotoxicity of Morpholine Derivatives: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the cytotoxicity of derivatives of "4-(3-Methoxy-4-nitrophenyl)morpholine." While this particular scaffold has been synthesized and is available commercially, research into its biological activity, particularly the cytotoxic effects of its derivatives, appears to be limited or not publicly available.

However, the broader class of morpholine-containing compounds has been extensively investigated for its potential as anticancer agents.[1][2] This guide, therefore, provides a comparative analysis of the cytotoxicity of various structurally related morpholine derivatives, focusing on compounds with nitrophenyl and methoxyphenyl substitutions. The data presented here is collated from multiple studies to offer researchers and drug development professionals a valuable resource for understanding the structure-activity relationships (SAR) that govern the cytotoxic potential of these molecules.

Comparative Cytotoxicity Data

The cytotoxic activity of various morpholine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The table below summarizes the IC50 values for several series of morpholine derivatives, providing a basis for comparison.

Compound SeriesDerivativeTarget Cell LineIC50 (µM)Reference
Quinazoline-Morpholine AK-3A549 (Lung Carcinoma)10.38 ± 0.27[3]
AK-3MCF-7 (Breast Carcinoma)6.44 ± 0.29[3]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
AK-10A549 (Lung Carcinoma)8.55 ± 0.67[3]
AK-10MCF-7 (Breast Carcinoma)3.15 ± 0.23[3]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3]
Pyrazoline-Carboxamide 4b (N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide)MCF-7 (Breast Carcinoma)<0.1[4]
4iMCF-7 (Breast Carcinoma)6.6[4]
4kMCF-7 (Breast Carcinoma)12.4[4]
4aMCF-7 (Breast Carcinoma)14.2[4]
4hMCF-7 (Breast Carcinoma)14.9[4]
4mMCF-7 (Breast Carcinoma)16.0[4]
Tetrahydroisoquinoline-Nitrophenyl 6bA549 (Lung Carcinoma)34.9[5]
6gA549 (Lung Carcinoma)46.3[5]
6dA549 (Lung Carcinoma)57.6[5]
5hPACA2 (Pancreatic Cancer)25.9[5]
3PACA2 (Pancreatic Cancer)53.5[5]
5cPACA2 (Pancreatic Cancer)60.1[5]
5iPACA2 (Pancreatic Cancer)73.4[5]
Quinazolin-Thiomorpholino 2 (6-(chloro)-3-((4-nitrophenyl) amino)-4-thiomorpholinoquinazolin-3-ium)A-549 (Lung Carcinoma)>50% inhibition at 25 µM[3]
11 (6-(methoxy)-3-((4-methoxyphenyl) amino)-4-thiomorpholinoquinazolin-3-ium)A-549 (Lung Carcinoma)>50% inhibition at 25 µM[3]
2MCF-7 (Breast Carcinoma)<50% cell viability at 25 µM[3]
3MCF-7 (Breast Carcinoma)<50% cell viability at 25 µM[3]
11MCF-7 (Breast Carcinoma)<50% cell viability at 25 µM[3]

Structure-Activity Relationship (SAR) Insights

The analysis of various morpholine derivatives reveals several key structural features that influence their cytotoxic activity:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the morpholine nitrogen are critical for activity. Studies on quinazoline derivatives indicate that electron-withdrawing groups like nitro (-NO2) can impact cytotoxicity, although the overall effect is context-dependent on the entire molecular scaffold.[3] For instance, in a series of pyrazoline carboxamides, a derivative with a 4-nitrophenyl group (compound 4b) exhibited potent cytotoxicity against the MCF-7 breast cancer cell line.[4] Conversely, the presence of electron-donating groups like methoxy (-OCH3) can also lead to good cytotoxicity in some quinazoline derivatives.[3]

  • The Heterocyclic Core: The core heterocyclic system to which the morpholine moiety is attached plays a significant role in determining the cytotoxic profile. For example, morpholine-substituted quinazolines and pyrazolines have demonstrated promising anticancer activities.[3][4]

  • Lipophilicity: The replacement of the oxygen atom in the morpholine ring with sulfur to form a thiomorpholine ring can increase lipophilicity, which may influence the compound's interaction with biological targets.[6]

Experimental Protocols

The evaluation of cytotoxicity for the referenced morpholine derivatives predominantly utilizes well-established in vitro cell-based assays.

Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the Sulforhodamine B dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (typically around 510 nm) to quantify the cell biomass. The GI50 (Growth Inhibition 50) value, the concentration required to inhibit cell growth by 50%, is then calculated.[3][4]

MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating and Treatment: Similar to the SRB assay, cells are plated and treated with the test compounds.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm). The IC50 value is determined from the dose-response curve.[5]

Experimental Workflow and Signaling Pathways

The general workflow for evaluating the cytotoxicity of novel compounds is a multi-step process. While specific signaling pathways for "this compound" derivatives are not documented, morpholine derivatives, in general, have been shown to induce apoptosis and affect pathways like PI3K/Akt/mTOR.

experimental_workflow General Workflow for Cytotoxicity Evaluation synthesis Synthesis of Morpholine Derivatives characterization Structural Characterization (NMR, Mass Spec, X-ray) synthesis->characterization treatment Treatment with Test Compounds characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT, SRB) treatment->assay data_analysis IC50 Determination assay->data_analysis apoptosis Apoptosis Assays (e.g., Annexin V) data_analysis->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle pathway Signaling Pathway Analysis (Western Blot) apoptosis->pathway cell_cycle->pathway

Caption: General workflow for synthesizing and evaluating the cytotoxicity of novel compounds.

References

Benchmarking the synthesis of "4-(3-Methoxy-4-nitrophenyl)morpholine" against published methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-(3-methoxy-4-nitrophenyl)morpholine: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and reagent accessibility.

At a Glance: Method Comparison

The synthesis of this compound, a valuable intermediate in medicinal chemistry, can be efficiently achieved through two primary pathways. The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination will depend on the specific requirements of the research or development setting, including scale, cost, and available equipment.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 1-Chloro-3-methoxy-4-nitrobenzene1-Chloro-3-methoxy-4-nitrobenzene
Key Reagents Morpholine, K₂CO₃Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu
Typical Yield 85-95%75-90%
Reaction Temperature 100-140 °C80-110 °C
Reaction Time 12-24 hours4-12 hours
Catalyst Required NoYes (Palladium-based)
Cost-Effectiveness Generally more cost-effectiveHigher cost due to catalyst and ligand
Scalability Readily scalableCan be challenging to scale due to catalyst cost and removal

Experimental Protocols

Detailed methodologies for both synthetic approaches are provided below. These protocols are based on established literature procedures for analogous transformations and are intended to serve as a starting point for optimization.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the reaction of an activated aryl halide with morpholine, where the nitro group activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

SNAr Synthesis of the Target Compound

Procedure:

  • To a solution of 1-chloro-3-methoxy-4-nitrobenzene (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) is added morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • The reaction mixture is heated to 120 °C and stirred for 18 hours.

  • After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers an alternative route, often with milder conditions and shorter reaction times compared to SNAr.

Reaction Scheme:

Buchwald-Hartwig Synthesis of the Target Compound

Procedure:

  • A reaction vessel is charged with 1-chloro-3-methoxy-4-nitrobenzene (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol).

  • The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Toluene (5 mL) is added, and the mixture is heated to 100 °C and stirred for 8 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to afford this compound.

Workflow and Decision Logic

The selection of a synthetic method is a critical step in any research and development pipeline. The following diagram illustrates a logical workflow for choosing between the SNAr and Buchwald-Hartwig amination methods for the synthesis of this compound.

G start Define Synthesis Goal: This compound method_selection Method Selection Criteria start->method_selection snar Nucleophilic Aromatic Substitution (SNAr) method_selection->snar Cost & Simplicity Priority buchwald Buchwald-Hartwig Amination method_selection->buchwald Speed & Mildness Priority snar_pros Pros: - Lower cost - No catalyst needed - Simpler workup snar->snar_pros snar_cons Cons: - Harsher conditions - Longer reaction time snar->snar_cons decision_snar Choose SNAr for: - Large scale - Cost-sensitive projects snar->decision_snar buchwald_pros Pros: - Milder conditions - Shorter reaction time - Broader substrate scope (generally) buchwald->buchwald_pros buchwald_cons Cons: - Higher cost (catalyst & ligand) - Catalyst removal required - Air/moisture sensitive reagents buchwald->buchwald_cons decision_buchwald Choose Buchwald-Hartwig for: - Small scale / discovery - Functional group tolerance - Faster optimization buchwald->decision_buchwald synthesis Perform Synthesis decision_snar->synthesis decision_buchwald->synthesis analysis Analyze Product (Yield, Purity, etc.) synthesis->analysis end Final Product analysis->end

Decision workflow for synthesis method selection.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The SNAr approach is characterized by its operational simplicity and cost-effectiveness, making it well-suited for large-scale production. In contrast, the Buchwald-Hartwig amination provides a faster and milder alternative, which can be advantageous in a research setting where rapid access to diverse analogs and functional group tolerance are paramount. The choice of method should be guided by a careful consideration of the specific project goals, available resources, and scale of operation.

Safety Operating Guide

Proper Disposal of 4-(3-Methoxy-4-nitrophenyl)morpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 4-(3-Methoxy-4-nitrophenyl)morpholine (CAS No. 6950-88-5), ensuring compliance with safety standards and minimizing environmental impact.

I. Immediate Safety and Hazard Information

While the health hazards of this compound have not been fully investigated, it is imperative to handle this compound with caution. It may be harmful if ingested or inhaled and can cause irritation.[1] Incompatible with strong oxidizing agents, as well as strong acids and bases.[1]

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE.

EquipmentSpecificationRationale
Eye Protection Safety goggles with side shieldsTo prevent eye contact with the solid powder or dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact. Gloves should be inspected before use and disposed of properly after handling.
Protective Clothing Laboratory coat and chemical-resistant bootsTo prevent contamination of personal clothing.[1]
Respiratory Protection Use in a chemical fume hoodTo ensure adequate ventilation and prevent inhalation of dust or vapors.[1]
II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][3]

Step 1: Waste Segregation

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous and other chemical waste streams.[4]

Step 2: Containerization

  • Use a dedicated, properly labeled, and sealable container for all this compound waste.[4]

  • The container should be made of a material compatible with the chemical.

  • For solid waste, sweep up and shovel into a suitable container for disposal.[5]

Step 3: Labeling

  • The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "6950-88-5"

    • Associated hazard symbols (e.g., irritant)

    • The date the waste was first added to the container.

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area.[1]

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

  • The storage area should have secondary containment to prevent environmental release in case of a leak.

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • Do not dispose of this compound down the drain or in regular trash.[4]

  • Incineration under controlled conditions is a recommended disposal method for nitrophenols.[6]

III. Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel and ensure the area is well-ventilated.[4]

  • Don PPE: Wear the appropriate personal protective equipment.[4]

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite. Avoid creating dust.[4]

  • Collection: Gently sweep the absorbed material into a labeled hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Dispose: Seal and label the waste container and dispose of it according to the protocol outlined above.[4]

First Aid Measures:

  • Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap.[1]

  • Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping the eyelids open. Seek medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualized Disposal Workflow

The following diagrams illustrate the key procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Proceed to Containerize Containerize in Compatible Receptacle Segregate->Containerize After Segregation Label Label Container Clearly Containerize->Label After Filling Store Store in Designated Safe Area Label->Store Once Labeled Arrange Arrange Professional Disposal Store->Arrange For Final Disposal

Caption: Disposal Workflow for this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate & Ventilate Area Spill->Evacuate DonPPE Don Full PPE Evacuate->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as per Protocol Decontaminate->Dispose

Caption: Emergency Spill Response Procedure.

References

Personal protective equipment for handling 4-(3-Methoxy-4-nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3-Methoxy-4-nitrophenyl)morpholine was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as 4-(4-Nitrophenyl)morpholine and other nitrophenyl derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment

Based on analogous compounds, this compound should be handled as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1] All operations involving this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[2][3]To protect against chemical splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][4] A lab coat or chemical-resistant apron.[2]To prevent skin contact which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is recommended.To avoid inhalation of dust or vapors which may cause respiratory irritation.[1][2]
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for safely managing this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Don all required personal protective equipment as detailed in the table above.[2]

2. Handling the Compound:

  • Conduct all work with the solid compound or its solutions within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid the generation of dust.[2]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[2]

3. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1][2]

  • Store locked up and away from incompatible materials such as oxidizing agents.[1][5]

Disposal Plan: Managing Chemical Waste

The disposal of this compound and its containers must be handled as hazardous waste.

1. Waste Segregation and Containerization:

  • Segregate waste containing this compound from other waste streams.

  • Use a dedicated, properly labeled, and leak-proof container for the waste.[6] High-density polyethylene (HDPE) containers are generally recommended.[6]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]

2. Waste Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be well-ventilated.

3. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[1][6]

  • Provide a complete and accurate description of the waste to the disposal service.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_prepare Prepare Solution handle_weigh->handle_prepare handle_reaction Perform Experiment handle_prepare->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.